4-tert-Butylthiophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229514. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butylbenzenethiol | |
|---|---|---|
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InChI |
InChI=1S/C10H14S/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXBFFHXJDZGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048196 | |
| Record name | 4-tert-Butylbenzenethiol | |
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Molecular Weight |
166.29 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
2396-68-1 | |
| Record name | 4-tert-Butylthiophenol | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-tert-Butylbenzenethiol | |
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| Record name | 4-tert-Butylthiophenol | |
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| Record name | 4-tert-Butylthiophenol | |
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| Record name | 4-tert-Butylbenzenethiol | |
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| Record name | 4-tert-butylbenzenethiol | |
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| Record name | 4-TERT-BUTYLBENZENETHIOL | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-tert-Butylthiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-tert-Butylthiophenol (also known as 4-tert-butylbenzenethiol), an organic compound with applications as an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and as a stabilizer in polymer systems.[1][2] This document details established synthetic methodologies, experimental protocols, and key characterization data to support research and development activities.
Physicochemical Properties
This compound is a clear, colorless to light yellow liquid at room temperature.[1][3][4] It is characterized by a distinct thiol odor and is sensitive to air.[3] Key quantitative properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄S | [4] |
| Molecular Weight | 166.28 g/mol | [4] |
| Boiling Point | 238 °C (lit.) | [3] |
| Melting Point | -11 °C | [3] |
| Density | 0.964 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.5480 (lit.) | [3] |
| Water Solubility | Insoluble | [3] |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported. The following sections detail three distinct and effective methods.
Synthesis from Thiophenol and Isobutylene
This method involves the Friedel-Crafts alkylation of thiophenol with isobutylene using a boron trifluoride-phosphoric acid complex as a catalyst.
To a mixture of 1100 grams (10.0 moles) of thiophenol and 300 grams of boron trifluoride-phosphoric acid complex, 620 grams (10.9 moles) of isobutylene is slowly added with stirring at 0°C. After the addition is complete, the mixture is stirred at 0-10°C for two hours. The reaction mixture is then heated to 70°C and stirred at 70-75°C for an additional two hours. After cooling to 25°C, the organic layer is separated from the catalyst layer and dissolved in 500 ml of toluene. The toluene solution is washed four times with 1000-ml portions of water and subsequently dried with magnesium sulfate. The toluene is removed in vacuo, and the residue is distilled to yield this compound.
-
Yield: 68%
-
Boiling Point of Product: 58°-60°C at 1.00 mm Hg
Caption: Synthesis of this compound from Thiophenol and Isobutylene.
Synthesis from p-tert-Butylbenzenesulfonyl Chloride
This procedure involves the reduction of p-tert-butylbenzenesulfonyl chloride to the corresponding thiophenol.
In a reaction vessel, 60.0 g of p-tert-butylbenzenesulfonyl chloride, 250 ml of water, and 150 ml of chlorosulfonic acid are combined and mechanically stirred. To this mixture, 1.3 g of triphenylphosphine, 5.7 g of iron, and 34 g of sodium sulfide are added. The reaction is carried out at 200°C for 4 hours, with progress monitored by TLC. After the reaction, the mixture is allowed to stand, and the aqueous layer is separated. The pH of the aqueous layer is adjusted to 1.0, and the organic phase is extracted. The solvent is concentrated, and the product is purified by distillation under reduced pressure.[1]
-
Yield: 93.7%[1]
Caption: Synthesis from p-tert-Butylbenzenesulfonyl Chloride.
Synthesis from tert-Butyl 4-(tert-butyl)phenyl Sulfide and Thiophenol
This route involves the transalkylation of tert-butyl 4-(tert-butyl)phenyl sulfide with thiophenol.
A mixture of tert-butyl 4-(tert-butyl)phenyl sulfide, thiophenol, and a boron trifluoride-phosphoric acid complex is slowly heated to 90°C and stirred for four hours. The reaction mixture is then cooled to 25°C. The organic layer is separated and purified to yield this compound.[1]
References
physicochemical properties of 4-tert-butylthiophenol
An In-depth Technical Guide to the Physicochemical Properties of 4-tert-butylthiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 4-tert-butylbenzenethiol, is an organic aromatic compound with the chemical formula C₁₀H₁₄S.[1][2] It is structurally characterized by a benzene ring substituted with a thiol (-SH) group and a tert-butyl group at the para position.[2] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, and is also utilized in the production of polymers, resins, and fragrances.[1][3][4] Its distinct thiol odor and reactivity make it a versatile component in various chemical processes.[1][3] At room temperature, it typically presents as a clear, colorless to pale yellow liquid.[2][5]
Core Physicochemical Properties
The key are summarized in the table below, providing a comprehensive overview for laboratory and industrial applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄S | [1][4] |
| Molecular Weight | 166.28 - 166.29 g/mol | [1] |
| CAS Number | 2396-68-1 | [1][2][4] |
| Appearance | Clear, colorless to light yellow liquid | [2][5] |
| Odor | Strong, stench, thiol-like | [1][4] |
| Melting Point | -11 °C | [1][4] |
| Boiling Point | 230.5 - 238 °C at 760 mmHg | [1][4] |
| Density | 0.964 - 0.99 g/cm³ at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.5480 - 1.5485 | [1][4] |
| Flash Point | 96.9 °C to >110°C (>230 °F) | [1][4] |
| Water Solubility | Insoluble / Sparingly soluble | [2][3][4] |
| Organic Solvent Solubility | Soluble in ethanol, methanol, and ether | [3] |
| pKa | 6.76 ± 0.10 (Predicted) | [1][2] |
| Vapor Pressure | 0.0992 mmHg at 25 °C | [1][6] |
| LogP | 3.27280 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of key properties are crucial for reproducible research. The following sections provide protocols for the synthesis, solubility determination, and pKa measurement of this compound.
Synthesis of this compound
A common method for synthesizing this compound involves the acid-catalyzed alkylation of thiophenol with isobutylene.[7]
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a suitable reaction vessel, mix 1100 grams (10.0 moles) of thiophenol with 300 grams of a boron trifluoride-phosphoric acid complex.[7]
-
Addition of Alkylating Agent: While stirring, slowly add 620 grams (10.9 moles) of isobutylene to the mixture, maintaining the temperature at 0°C.[7]
-
Initial Reaction: Once the addition is complete, continue stirring the mixture at a temperature between 0°C and 10°C for two hours.[7]
-
Heating: Heat the reaction mixture to 70°C and maintain stirring at 70-75°C for an additional two hours.[7]
-
Workup: Cool the mixture to 25°C. The mixture will separate into two layers. Separate the upper organic layer from the lower catalyst layer.[7]
-
Extraction and Washing: Add 500 ml of toluene to the organic layer. Wash this solution four times with 1000-ml portions of water. After the washes, dry the organic layer with magnesium sulfate.[7]
-
Purification: Remove the toluene by evaporation under vacuum. The resulting residue is then distilled in a 10-tray column at a pressure of 1.00 mm Hg. Collect the product fraction boiling at 58-60°C. This procedure yields approximately 1120 grams (68% yield) of 4-(tert-butyl)thiophenol.[7]
Solubility Determination
The solubility of this compound is assessed in various solvents to establish its polarity and miscibility characteristics. It is known to be sparingly soluble or insoluble in water but dissolves well in organic solvents.[3][4]
Caption: Experimental workflow for solubility testing.
Detailed Protocol: This protocol is a standard qualitative method for assessing the solubility of an organic liquid.[8][9]
-
Sample Preparation: In a small test tube, place approximately 0.2 ml of this compound.[9]
-
Solvent Addition: Add 3 ml of the test solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, diethyl ether) in small portions (e.g., 0.5 ml at a time).[9]
-
Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to ensure thorough mixing.[8]
-
Observation: Observe the mixture to determine if the compound has completely dissolved. A compound is considered soluble if it forms a single homogeneous phase with the solvent.[10] If two distinct layers remain, it is considered immiscible (insoluble).[10]
-
Classification:
-
Insoluble in Water: Confirms its nonpolar character.[4]
-
Soluble in 5% NaOH: The solubility in a basic solution indicates the presence of an acidic functional group, in this case, the thiol group which can be deprotonated.[8][11]
-
Insoluble in 5% HCl: Confirms the absence of a basic functional group like an amine.[11]
-
Soluble in Organic Solvents (Ethanol, Ether): Demonstrates the principle of "like dissolves like," where the organic compound dissolves in nonpolar or moderately polar organic solvents.[3][10]
-
pKa Determination
The acid dissociation constant (pKa) quantifies the acidity of the thiol proton. The pKa of thiophenols can be determined experimentally using potentiometric or spectrophotometric titration.
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 0.01 M) in a solvent mixture, such as 50:50 ethanol/water, to ensure solubility.
-
Titration Setup: Place a known volume of the thiophenol solution in a beaker equipped with a magnetic stirrer and a calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: After each addition of the titrant, allow the pH reading to stabilize and record the value along with the total volume of base added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show a region of buffering.
-
pKa Calculation: Determine the equivalence point, which is the point of maximum slope on the curve. The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the point where the concentrations of the thiol and its conjugate base (thiolate) are equal. At this point, the pH of the solution is equal to the pKa of the thiol.[12]
Spectral Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of the different types of protons in the molecule. Expected signals would include those for the tert-butyl group (a singlet), the aromatic protons (multiplets), and the thiol proton (a singlet). The chemical shifts of these signals provide information about their electronic environment.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the different carbon atoms: the quaternary and methyl carbons of the tert-butyl group, and the four unique carbons of the benzene ring.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected absorption bands include:
-
S-H stretching band for the thiol group.
-
C-H stretching bands for the aromatic and aliphatic (tert-butyl) groups.
-
C=C stretching bands characteristic of the aromatic ring.
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would correspond to the molecular weight of this compound (approx. 166 g/mol ). The fragmentation pattern can help to confirm the structure.
References
- 1. Trustworthy Factory Supply this compound 2396-68-1 with Safe Shipping [orchid-chem.net]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. prepchem.com [prepchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. scribd.com [scribd.com]
- 12. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
An In-depth Technical Guide to 4-tert-Butylthiophenol (CAS 2396-68-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-tert-Butylthiophenol (CAS 2396-68-1). The information is intended to support research, development, and safety protocols for professionals working with this compound.
Physicochemical and Spectroscopic Data
This compound is a substituted thiophenol derivative characterized by a tert-butyl group at the para position of the benzene ring. It typically presents as a clear, colorless to pale yellow liquid or a white to off-white crystalline solid with a distinct sulfurous odor.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are essential for handling, storage, and application development.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄S | [1] |
| Molecular Weight | 166.28 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid or white to off-white crystalline powder | [1] |
| Odor | Characteristic sulfurous, mercaptan-like | [1] |
| Melting Point | -11 °C | [2][3] |
| Boiling Point | 238 °C at 760 mmHg | [2][3] |
| Density | 0.964 - 0.99 g/mL at 25 °C | [2][3] |
| Refractive Index | 1.5480 at 20 °C | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | [1][4] |
| Vapor Pressure | 0.0992 mmHg at 25 °C | [2] |
| Flash Point | > 110 °C (> 230 °F) | [5][6] |
| pKa | 6.76 (Predicted) | [1][2] |
| Sensitivity | Air sensitive | [3] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. While publicly available spectra are limited, the expected spectral characteristics are outlined below based on the compound's structure.
1.2.1. ¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.3 | d | 2H | Ar-H (ortho to -SH) |
| ~ 7.2 | d | 2H | Ar-H (meta to -SH) |
| ~ 3.4 | s | 1H | S-H |
| ~ 1.3 | s | 9H | -C(CH₃)₃ |
1.2.2. ¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 148 | Ar-C (para to -SH, attached to t-butyl) |
| ~ 130 | Ar-C (ortho to -SH) |
| ~ 128 | Ar-C (meta to -SH) |
| ~ 126 | Ar-C (ipso, attached to -SH) |
| ~ 34 | -C(CH₃)₃ |
| ~ 31 | -C(CH₃)₃ |
1.2.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Strong | Aliphatic C-H stretch |
| 2600 - 2550 | Weak | S-H stretch |
| 1600 - 1585 | Medium | Aromatic C=C stretch |
| 1500 - 1400 | Medium | Aromatic C=C stretch |
| ~ 830 | Strong | p-disubstituted benzene C-H bend |
1.2.4. Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 166 | Molecular ion [M]⁺ |
| 151 | [M - CH₃]⁺ |
| 133 | [M - SH]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound
One common laboratory-scale synthesis involves the Friedel-Crafts alkylation of thiophenol with isobutylene, catalyzed by a Lewis acid.
Materials:
-
Thiophenol
-
Isobutylene
-
Boron trifluoride-phosphoric acid complex (catalyst)
-
Toluene
-
Magnesium sulfate
-
Water
Procedure:
-
A mixture of thiophenol and the boron trifluoride-phosphoric acid complex is prepared in a reaction vessel.
-
The mixture is cooled to 0 °C, and isobutylene is slowly added with continuous stirring.
-
After the addition is complete, the reaction mixture is stirred at 0-10 °C for two hours.
-
The mixture is then heated to 70 °C and maintained at 70-75 °C for an additional two hours.
-
After cooling to room temperature, the organic layer is separated from the catalyst layer and dissolved in toluene.
-
The toluene solution is washed multiple times with water and subsequently dried using magnesium sulfate.
-
Toluene is removed via vacuum evaporation, and the resulting residue is purified by distillation to yield this compound.
References
Spectral Analysis of 4-tert-butylthiophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-tert-butylthiophenol (also known as 4-tert-butylbenzenethiol), a key intermediate in the synthesis of various organic compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Introduction
This compound is an aromatic thiol compound with the chemical formula C₁₀H₁₄S. Its structure, characterized by a benzene ring substituted with a tert-butyl group and a thiol group in the para position, gives rise to a distinct spectral fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is crucial for its identification, purity assessment, and the characterization of its derivatives in research and development settings.
Spectral Data
The following tables summarize the expected quantitative spectral data for this compound. This data is compiled from typical values for similarly structured compounds and is supported by entries in spectral databases such as the Spectral Database for Organic Compounds (SDBS), where it is listed under entry number 10681.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the thiol proton, and the protons of the tert-butyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.2 | Doublet | 2H | Ar-H (ortho to -SH) |
| ~ 7.1 - 7.0 | Doublet | 2H | Ar-H (ortho to -C(CH₃)₃) |
| ~ 3.4 | Singlet | 1H | S-H |
| ~ 1.3 | Singlet | 9H | -C(CH₃)₃ |
2.1.2. ¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the para-substituted benzene ring, four signals are expected for the aromatic carbons, in addition to the signals for the tert-butyl group.
| Chemical Shift (δ) ppm | Assignment |
| ~ 148 | Ar-C (ipso to -C(CH₃)₃) |
| ~ 135 | Ar-C (ortho to -SH) |
| ~ 128 | Ar-C (ortho to -C(CH₃)₃) |
| ~ 126 | Ar-C (ipso to -SH) |
| ~ 34 | -C (CH₃)₃ |
| ~ 31 | -C(CH₃ )₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2960 - 2870 | Strong | Aliphatic C-H stretch (tert-butyl) |
| ~ 2600 - 2550 | Weak | S-H stretch |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~ 830 | Strong | para-disubstituted C-H bend (out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 166 | High | [M]⁺ (Molecular ion) |
| 151 | High | [M - CH₃]⁺ |
| 133 | Medium | [M - SH]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
| 57 | High | [C(CH₃)₃]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectral data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be conveniently obtained as a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Mount the plates in the spectrometer's sample holder.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis:
-
The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
An In-depth Technical Guide to the Solubility of 4-tert-Butylthiophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-tert-Butylthiophenol and its Solubility
This compound is an organosulfur compound with the chemical formula (CH₃)₃CC₆H₄SH. Its structure, featuring a bulky tert-butyl group and a polar thiol group attached to a benzene ring, imparts a unique solubility profile. Generally, it is characterized by its low solubility in water and good solubility in common organic solvents.[1][2][3] This property is crucial in various applications, including organic synthesis, pharmaceutical development, and as an intermediate in the production of antioxidants and polymers. Understanding its solubility in different organic media is paramount for optimizing reaction conditions, purification processes, and formulation development.
Quantitative Solubility Data
As of the latest literature review, specific quantitative data on the solubility of this compound in a range of organic solvents at various temperatures is not extensively published. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Diethyl Ether | |||
| Benzene | |||
| Acetone | |||
| Toluene | |||
| Dichloromethane | |||
| User-defined |
Experimental Protocol for Solubility Determination: Isothermal Gravimetric Method
The isothermal gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent at a constant temperature.[1][4][5][6]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled water bath or incubator
-
Glass vials or flasks with airtight seals
-
Magnetic stirrer and stir bars
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Pre-weighed glass evaporating dishes or beakers
-
Drying oven
-
Desiccator
Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled water bath or incubator set to the desired temperature.
-
Stir the mixture using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution is considered to be at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter that is chemically resistant to the solvent and filter the solution into a pre-weighed, clean, and dry evaporating dish. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dry this compound residue.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
Data Calculation
-
Mass of the solvent: Subtract the final mass of the dry residue from the initial mass of the saturated solution.
-
Mass of the dissolved this compound: This is the final constant mass of the residue.
-
Solubility ( g/100 mL):
-
Calculate the density of the solvent at the experimental temperature if not known.
-
Solubility = (Mass of dissolved solid / Volume of solvent) x 100
-
-
Solubility (mol/L):
-
Convert the mass of the dissolved solid to moles using the molecular weight of this compound (166.28 g/mol ).
-
Solubility = Moles of dissolved solid / Volume of solvent (in Liters)
-
Factors Influencing Solubility
The solubility of this compound is influenced by several factors:
-
Solvent Polarity: Following the "like dissolves like" principle, this compound, being a relatively nonpolar molecule with a polar functional group, will exhibit higher solubility in moderately polar to nonpolar organic solvents.
-
Temperature: The solubility of solids in liquids generally increases with temperature. It is therefore critical to control and report the temperature at which solubility is determined.
-
Purity of Solute and Solvent: Impurities can affect the measured solubility. Using high-purity starting materials is essential for accurate results.
Conclusion
This guide provides a framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate the critical quantitative data needed for their work in drug development, chemical synthesis, and materials science. The provided templates and diagrams are intended to facilitate a systematic and accurate approach to solubility studies.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-tert-Butylthiophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure and bonding of 4-tert-Butylthiophenol (4-tBTP). It serves as a comprehensive resource for researchers, scientists, and professionals in drug development by consolidating structural data, spectroscopic information, and relevant experimental methodologies. This document presents quantitative data in structured tables and includes mandatory visualizations of key processes to facilitate a deeper understanding of the compound's chemical behavior.
Introduction
This compound, with the chemical formula C10H14S, is an aromatic thiol compound characterized by a benzene ring substituted with a thiol (-SH) group and a tert-butyl group at the para position.[1] This substitution pattern imparts specific steric and electronic properties that influence its molecular geometry, reactivity, and spectroscopic signature. 4-tBTP is utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a stabilizer in polymer formulations.[2][3] A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is crucial for its application in materials science and as a building block in organic synthesis.
Molecular Structure and Bonding
The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and the intricate network of covalent bonds. The presence of a bulky tert-butyl group and a polarizable thiol group on the aromatic ring leads to a unique combination of steric hindrance and electronic effects.
Optimized Molecular Geometry
Due to the lack of a publicly available crystal structure, the molecular geometry of this compound is best described through computational chemistry methods, such as Density Functional Theory (DFT). The following tables summarize the predicted bond lengths, bond angles, and dihedral angles based on DFT calculations for analogous substituted benzene derivatives. These values provide a reliable model of the molecule's three-dimensional shape in the gaseous phase.
Table 1: Predicted Bond Lengths for this compound
| Bond | Atom 1 | Atom 2 | Predicted Bond Length (Å) |
| Aromatic Ring | |||
| C-C | C1 | C2 | ~1.39 |
| C-C | C2 | C3 | ~1.39 |
| C-C | C3 | C4 | ~1.39 |
| C-C | C4 | C5 | ~1.39 |
| C-C | C5 | C6 | ~1.39 |
| C-C | C6 | C1 | ~1.39 |
| C-H | C2/C6 | H | ~1.08 |
| C-H | C3/C5 | H | ~1.08 |
| Thiol Group | |||
| C-S | C1 | S | ~1.77 |
| S-H | S | H | ~1.34 |
| tert-Butyl Group | |||
| C-C (ring-tert-butyl) | C4 | C7 | ~1.54 |
| C-C (tert-butyl internal) | C7 | C8/C9/C10 | ~1.54 |
| C-H (tert-butyl) | C8/C9/C10 | H | ~1.09 |
Note: These values are estimations based on DFT calculations of similar substituted aromatic compounds.
Table 2: Predicted Bond Angles for this compound
| Angle | Atom 1 | Atom 2 (Vertex) | Atom 3 | Predicted Bond Angle (°) |
| Aromatic Ring | ||||
| C-C-C | C6 | C1 | C2 | ~120 |
| C-C-C | C1 | C2 | C3 | ~120 |
| C-C-C | C2 | C3 | C4 | ~120 |
| C-C-S | C2/C6 | C1 | S | ~120 |
| C-C-C (tert-butyl) | C3/C5 | C4 | C7 | ~120 |
| Thiol Group | ||||
| C-S-H | C1 | S | H | ~96 |
| tert-Butyl Group | ||||
| C-C-C (ring-tert-butyl) | C4 | C7 | C8/C9/C10 | ~109.5 |
| H-C-H (tert-butyl) | H | C8/C9/C10 | H | ~109.5 |
Note: These values are estimations based on DFT calculations of similar substituted aromatic compounds.
Table 3: Key Predicted Dihedral Angles for this compound
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Dihedral Angle (°) |
| C-C-S-H | C2 | C1 | S | H | ~0 or ~180 (planar or anti-planar) |
| C-C-C-C (ring) | C1 | C2 | C3 | C4 | ~0 (planar) |
| C-C-C-C (tert-butyl) | C3 | C4 | C7 | C8 | Variable (due to rotation) |
Note: These values are estimations based on DFT calculations of similar substituted aromatic compounds.
Hybridization and Bonding
The carbon atoms of the benzene ring are sp² hybridized, forming a planar hexagonal ring with delocalized π-electrons. The sulfur atom in the thiol group is approximately sp³ hybridized, leading to a bent geometry around the sulfur. The central carbon of the tert-butyl group is sp³ hybridized, resulting in a tetrahedral arrangement of the methyl groups.
Spectroscopic Data
Spectroscopic techniques provide valuable insights into the bonding and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.2-7.4 | Doublet | Aromatic protons ortho to the thiol group |
| ¹H | ~7.1-7.3 | Doublet | Aromatic protons meta to the thiol group |
| ¹H | ~3.4 | Singlet | Thiol proton (-SH) |
| ¹H | ~1.3 | Singlet | tert-Butyl protons (-C(CH₃)₃) |
| ¹³C | ~148 | Singlet | Aromatic carbon attached to tert-butyl group |
| ¹³C | ~135 | Singlet | Aromatic carbons ortho to the thiol group |
| ¹³C | ~126 | Singlet | Aromatic carbons meta to the thiol group |
| ¹³C | ~125 | Singlet | Aromatic carbon attached to the thiol group |
| ¹³C | ~34 | Singlet | Quaternary carbon of the tert-butyl group |
| ¹³C | ~31 | Singlet | Methyl carbons of the tert-butyl group |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule, providing information about the functional groups present.
Table 5: Key Infrared (IR) Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| S-H stretch | ~2550 - 2600 | Weak |
| C-H stretch (aromatic) | ~3000 - 3100 | Medium |
| C-H stretch (aliphatic) | ~2850 - 3000 | Strong |
| C=C stretch (aromatic) | ~1450 - 1600 | Medium |
| C-S stretch | ~600 - 800 | Medium |
Note: Frequencies are approximate and can be influenced by the physical state of the sample.
Experimental Protocols
The data presented in this guide are typically obtained through the following experimental techniques.
Computational Chemistry (Density Functional Theory)
-
Model Building: A 3D model of the this compound molecule is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using a DFT method, for example, with the B3LYP functional and a 6-31G(d,p) basis set, to find the lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Data Extraction: Bond lengths, bond angles, and dihedral angles are extracted from the optimized structure file.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the peaks in the ¹H spectrum and assign chemical shifts based on known correlations.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be made, or the sample can be dissolved in a suitable solvent.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Visualizations
Molecular Structure of this compound
Caption: 2D representation of the this compound molecular structure.
Synthesis Workflow
A common laboratory synthesis of this compound involves the Friedel-Crafts alkylation of thiophenol with isobutylene.[4]
Caption: A typical laboratory synthesis workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, supported by predicted geometric parameters and characteristic spectroscopic data. The inclusion of experimental protocols and visual workflows offers a practical resource for scientists and researchers. The structural and electronic features elucidated here are fundamental to understanding the reactivity and potential applications of this important chemical intermediate.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-tert-butylthiophenol: Commercial Sources, Purity, and Synthesis
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various organic molecules. This document details its commercial availability and purity levels, outlines established synthesis and purification protocols, and discusses analytical methods for purity assessment.
Commercial Sources and Purity
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 99%. The table below summarizes the offerings from several prominent suppliers.
| Supplier | Stated Purity | Notes |
| Sigma-Aldrich | 97% | Also available as 4-tert-Butylbenzenethiol. |
| Thermo Scientific Chemicals | 97% | Formerly Alfa Aesar.[1] |
| Apollo Scientific | ≥95% | - |
| Parchem | - | Trusted global supplier.[2] |
| Various Suppliers on ChemicalBook | 98% to 99%+ (HPLC) | Multiple listings from various traders and manufacturers.[3] |
Synthesis Protocols
There are two primary, well-documented methods for the laboratory and industrial-scale synthesis of this compound.
Synthesis via Friedel-Crafts Alkylation of Thiophenol with Isobutylene
This method involves the direct alkylation of thiophenol using isobutylene in the presence of a Lewis acid catalyst.
Experimental Protocol:
-
Reaction Setup: To a stirred mixture of 1100 g (10.0 moles) of thiophenol and 300 g of a boron trifluoride-phosphoric acid complex, slowly add 620 g (10.9 moles) of isobutylene at 0°C.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0-10°C for two hours. Subsequently, heat the mixture to 70°C and maintain it at 70-75°C for an additional two hours.
-
Workup: Cool the reaction mixture to 25°C. Separate the organic layer from the lower catalyst layer and dissolve it in 500 mL of toluene.
-
Washing: Wash the toluene solution four times with 1000 mL portions of water.
-
Drying: Dry the organic layer with magnesium sulfate.
-
Purification: Evaporate the toluene under reduced pressure. The residue is then distilled to yield this compound.
Synthesis via Reduction of 4-tert-butylbenzenesulfonyl chloride
This alternative route involves the reduction of a sulfonyl chloride derivative.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine 60.0 g of p-tert-butylbenzenesulfonyl chloride, 250 mL of water, and 150 mL of chlorosulfonic acid.
-
Addition of Reagents: To this mechanically stirred mixture, add 1.3 g of triphenylphosphine, 5.7 g of iron powder, and 34 g of sodium sulfide.
-
Reaction Conditions: Heat the reaction mixture to 200°C and maintain this temperature for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to stand and separate the aqueous layer. Adjust the pH of the aqueous layer to 1.0.
-
Extraction and Concentration: Extract the aqueous layer with a suitable organic solvent and concentrate the combined organic phases.
-
Purification: Purify the crude product by distillation under reduced pressure to obtain this compound.
Purification Methods
The primary method for purifying this compound is distillation under reduced pressure , which is effective in separating the product from less volatile impurities and starting materials.
For higher purity requirements, recrystallization can be employed, particularly if the product is a low-melting solid or can be induced to crystallize. The choice of solvent is critical and should be determined empirically. A good solvent for recrystallization will dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvent systems for substituted phenols and thiophenols that could be explored include ethanol/water or hexane/ethyl acetate mixtures.[2][4][5][6][7]
Analytical Methods for Purity Determination
The purity of this compound is typically assessed using standard chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both qualitative and quantitative analysis of this compound and its potential impurities.
Typical GC-MS Parameters (starting point):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3][8]
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[3][8]
-
Injector Temperature: 250°C.[8]
-
Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp at a rate of 10-20°C/min to a final temperature of around 300°C.[8]
-
MS Detector: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 50-500.
High-Performance Liquid Chromatography (HPLC)
HPLC is another common method for purity assessment, particularly for less volatile impurities.
Typical HPLC Parameters (starting point):
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or sulfuric acid) to improve peak shape. A typical starting point would be an isocratic elution with a 50:50 (v/v) mixture.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm or 280 nm.[9]
Potential Impurities
The potential impurities in this compound are largely dependent on the synthetic route employed.
-
From Friedel-Crafts Alkylation:
-
Unreacted thiophenol .
-
Isomeric byproducts such as 2-tert-butylthiophenol .
-
Poly-alkylated products like di-tert-butylthiophenol .[10]
-
-
From Reduction of 4-tert-butylbenzenesulfonyl chloride:
-
Unreacted 4-tert-butylbenzenesulfonyl chloride .
-
The corresponding disulfide, bis(4-tert-butylphenyl) disulfide , which can form via oxidation of the thiophenol product.
-
Experimental Workflow and Logic Diagrams
The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.
Caption: General experimental workflow for this compound.
The logical relationship for choosing a synthesis method might depend on the availability of starting materials and the desired scale of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. lcms.cz [lcms.cz]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. mt.com [mt.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 9. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Stability and Degradation of 4-tert-butylthiophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation of 4-tert-butylthiophenol. The information is curated for professionals in research and development who utilize this compound in their work. This document outlines the known stability profile, details various degradation pathways, and provides methodologies for stability assessment.
Chemical Stability and General Properties
This compound, a substituted thiophenol derivative, is a clear, colorless to pale yellow liquid at room temperature.[1] It is characterized by a strong, sulfurous odor.[1] Its stability is a critical factor for its storage and application, particularly in the pharmaceutical and polymer industries where it is used as an intermediate and an antioxidant.[1][2] The compound is known to be sensitive to air and light and should be stored under an inert atmosphere.[3] Degradation can occur upon exposure to strong oxidizing agents.[2]
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄S | [4] |
| Molecular Weight | 166.28 g/mol | [4] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Boiling Point | 238 °C | |
| Density | 0.964 g/mL at 25 °C | |
| pKa | 6.76 ± 0.10 (Predicted) | [1] |
| Water Solubility | Insoluble | [1][3] |
Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily driven by oxidation and photodegradation. While specific kinetic and thermodynamic data for this compound is limited in publicly available literature, the degradation mechanisms can be inferred from the known reactivity of thiophenols and related compounds like 4-tert-butylphenol.
Oxidative Degradation
The most common degradation pathway for thiophenols is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide bond. In the case of this compound, this results in the formation of 4,4'-di-tert-butyldiphenyl disulfide. This process can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by stronger oxidizing agents.[2]
References
Methodological & Application
Application Notes and Protocols for the Use of 4-tert-Butylthiophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylthiophenol is a versatile organosulfur compound widely employed in organic synthesis as a key building block for the construction of carbon-sulfur bonds. Its sterically bulky tert-butyl group can influence reaction selectivity and enhance the stability of intermediates and final products. This document provides detailed application notes and experimental protocols for the use of this compound in several important classes of organic reactions, including cross-coupling reactions, nucleophilic aromatic substitution, and thiol-ene additions.
Key Applications at a Glance
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product |
| Copper-Catalyzed S-Vinylation | Vinyl Halides | Copper(I) salts | Aryl Vinyl Sulfides |
| Chan-Lam S-Arylation | Arylboronic Acids | Copper salts | Diaryl Sulfides |
| Ullmann Condensation | Aryl Halides | Copper salts | Diaryl Sulfides |
| Palladium-Catalyzed C-S Coupling | Aryl Halides | Palladium complexes | Diaryl Sulfides |
| Nucleophilic Aromatic Substitution | Activated Aryl Halides | Base | Diaryl Sulfides |
| Thiol-Ene Reaction | Alkenes | Radical or base initiator | Alkyl Aryl Sulfides |
Experimental Protocols and Data
Copper-Catalyzed S-Vinylation of this compound
This protocol describes the synthesis of (E)-(4-(tert-butyl)phenyl)(oct-1-en-1-yl)sulfane, a vinyl sulfide, via a copper-catalyzed cross-coupling reaction.
Reaction Scheme:
Experimental Protocol:
A mixture of this compound (1.0 mmol), (E)-1-iodooctene (1.2 mmol), copper(I) catalyst (e.g., [Cu(phen)(PPh₃)₂]NO₃, 5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol) in an appropriate solvent (e.g., dioxane, 5 mL) is stirred at a specified temperature (e.g., 80 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[1]
Quantitative Data:
| Thiol | Vinyl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | (E)-1-Iodooctene | [Cu(phen)(PPh₃)₂]NO₃ (5 mol%) | Cs₂CO₃ | Dioxane | 80 | 12 | 92 |
Chan-Lam S-Arylation
The Chan-Lam coupling provides a powerful method for the formation of diaryl sulfides under mild conditions, using a copper catalyst and an oxidant, often atmospheric oxygen.
Experimental Workflow:
Caption: General workflow for Chan-Lam S-arylation.
General Protocol:
To a solution of this compound (1.0 mmol) and an arylboronic acid (1.2 mmol) in a suitable solvent such as ethanol, is added a copper catalyst (e.g., CuSO₄, 5 mol%), a ligand (e.g., 1,10-phenanthroline·H₂O, 10 mol%), and a base (e.g., nBu₄NOH, 2.0 mmol).[2] The reaction mixture is stirred at room temperature and open to the air. The progress of the reaction is monitored by TLC. After completion, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.
Quantitative Data for S-Arylation of Thiols:
| Thiol | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| Thiophenol | Phenylboronic acid | CuSO₄ | 1,10-phen·H₂O | nBu₄NOH | Ethanol | 88 |
| 4-Methoxythiophenol | Phenylboronic acid | CuSO₄ | 1,10-phen·H₂O | nBu₄NOH | Ethanol | 95 |
| 4-Chlorothiophenol | Phenylboronic acid | CuSO₄ | 1,10-phen·H₂O | nBu₄NOH | Ethanol | 85 |
Note: Specific yield for this compound under these exact conditions is not provided in the cited literature, but similar high yields are expected.
Ullmann Condensation
The Ullmann condensation is a classical method for forming diaryl sulfides by coupling a thiol with an aryl halide, typically an iodide or bromide, using a copper catalyst at elevated temperatures.
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Ullmann condensation.
General Protocol:
A mixture of this compound (1.0 mmol), an aryl halide (1.0 mmol), a copper catalyst (e.g., CuI, 10-20 mol%), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol), and optionally a ligand in a high-boiling solvent (e.g., DMF, NMP, or toluene) is heated at high temperature (110-140 °C) for several hours.[3][4] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.
Palladium-Catalyzed C-S Cross-Coupling
Palladium catalysts, particularly with bulky phosphine ligands, are highly effective for the formation of C-S bonds between thiols and aryl halides under relatively mild conditions.
Catalytic Cycle:
Caption: Simplified catalytic cycle for Pd-catalyzed C-S coupling.
General Protocol:
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv). This compound (1.2 equiv) and the aryl halide (1.0 equiv) are then added, followed by an anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is heated (typically 80-110 °C) until the starting material is consumed. After cooling, the mixture is diluted, filtered, and the filtrate is concentrated. The product is isolated by column chromatography.[5]
Nucleophilic Aromatic Substitution (SNAr)
In the presence of a strong electron-withdrawing group (e.g., -NO₂) on the aromatic ring, this compound can act as a nucleophile to displace a leaving group (typically a halide) via an SNAr mechanism.
Reaction Mechanism:
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]
- 3. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-tert-Butylthiophenol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-tert-butylthiophenol and its close structural analogs as intermediates in the synthesis of pharmaceutically active compounds. This document includes detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and relevant biological mechanisms.
Introduction
This compound is an aromatic thiol that serves as a versatile building block in organic synthesis. Its nucleophilic thiol group and the lipophilic tert-butyl group make it a valuable intermediate for introducing sulfur-containing moieties and modulating the physicochemical properties of target molecules. While direct applications are varied, its structural motif is found in several classes of therapeutic agents. This document focuses on a prominent example: the synthesis of Probucol, a lipid-lowering agent, from a closely related derivative of this compound.
Case Study: Synthesis of Probucol
Probucol, chemically known as 4,4'-[(1-methylethylidene)bis(thio)]bis[2,6-bis(1,1-dimethylethyl)phenol], is a diphenolic compound with potent antioxidant and lipid-modulating properties.[1] Its synthesis provides an excellent case study for the application of substituted thiophenols in pharmaceutical manufacturing. The key starting material for one of the common synthetic routes is 2,6-di-tert-butyl-4-mercaptophenol, a close analog of this compound.
Synthetic Pathway
The synthesis of Probucol can be achieved via the reaction of 2,6-di-tert-butyl-4-mercaptophenol with an acetone equivalent. A particularly efficient method involves a two-step, one-pot reaction starting with the reaction of 2,6-di-tert-butyl-4-mercaptophenol with propyne (allylene) under basic conditions to form an olefin intermediate. This intermediate is then reacted in situ with another equivalent of 2,6-di-tert-butyl-4-mercaptophenol under acidic conditions to yield Probucol.[2]
Caption: Synthetic pathway for Probucol.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of Probucol as described in patent CN103145595B.[2]
| Parameter | Value |
| Starting Material | 2,6-di-tert-butyl-4-mercaptophenol |
| Reagents | Propyne, Methanol, Sodium Methoxide, Hydrochloric Acid |
| Reaction Time | 3 hours (propyne addition) + 1 hour (acidification) |
| Reaction Temperature | 60-65 °C |
| Product Yield | 93.8 - 94.5% |
| Product Purity (HPLC) | 99.90 - 99.93% |
| Melting Point | 125 - 126 °C |
Experimental Protocol: Synthesis of Probucol
This protocol is adapted from the procedure described in patent CN103145595B.[2]
Materials:
-
2,6-di-tert-butyl-4-mercaptophenol
-
Methanol
-
Sodium methoxide
-
Propyne (Allylene)
-
Hydrochloric acid (35% mass concentration)
-
Ethanol (95%)
-
Autoclave (1.0 L)
-
Five-necked flask (500 mL)
-
Stirrer
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Step 1: Formation of the Olefin Intermediate
-
To a 1.0 L autoclave, add 47.7 g (0.2 mol) of 2,6-di-tert-butyl-4-mercaptophenol, 76 g of methanol, and 21.6 g (0.4 mol) of sodium methoxide.
-
Heat the mixture to 50 °C with stirring to dissolve the solids.
-
Continue heating to 60 °C and introduce propyne gas, maintaining a pressure of 1 MPa.
-
Stir the reaction mixture for 3 hours at 60 °C under 1 MPa of propyne pressure.
-
After 3 hours, release the pressure and transfer the reaction mixture to a 500 mL five-necked flask.
-
-
Step 2: Formation of Probucol
-
To the five-necked flask containing the olefin intermediate, add another 47.7 g (0.2 mol) of 2,6-di-tert-butyl-4-mercaptophenol.
-
Heat the mixture to 60 °C with stirring to dissolve the solids.
-
Add 35% hydrochloric acid to adjust the pH of the reaction mixture to approximately 0.8.
-
Continue heating the mixture to 60-65 °C and maintain this temperature for 1 hour with stirring.
-
-
Step 3: Isolation and Purification
-
Cool the reaction mixture to 5-15 °C and stir for 4-6 hours to facilitate precipitation.
-
Collect the crude product by suction filtration and wash the solid with water.
-
Recrystallize the crude product from 95% ethanol.
-
Dry the purified product under vacuum to obtain Probucol.
-
Mechanism of Action of Probucol: A Brief Overview
Probucol's therapeutic effects are attributed to its potent antioxidant properties and its impact on cholesterol metabolism. It is known to inhibit the oxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis. Additionally, it influences the reverse cholesterol transport pathway.
Caption: Simplified mechanism of action of Probucol.
Other Potential Pharmaceutical Applications
While the synthesis of Probucol is a well-established example, derivatives of this compound have been explored for other therapeutic areas:
-
Anti-inflammatory Agents: 4-Alkylthio-o-anisidine derivatives have been synthesized and shown to possess antioxidant and anti-inflammatory activities.[3]
-
Antiviral Agents: 4-tert-Butylphenyl-substituted spirothiazolidinones have been identified as inhibitors of influenza virus entry, targeting the hemagglutinin-mediated fusion process.[4]
-
Enzyme Inhibitors: Various derivatives of substituted thiophenols have been investigated as inhibitors of enzymes such as protein kinases and angiogenesis inhibitors for potential use in cancer therapy.
These examples highlight the broader potential of this compound and its analogs as key intermediates in the discovery and development of new therapeutic agents. Further research in this area may lead to the identification of novel drug candidates with diverse pharmacological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103145595B - Synthesis method of probucol - Google Patents [patents.google.com]
- 3. Synthesis and anti-inflammatory activity of antioxidants, 4-alkylthio-o-anisidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-tert-butylthiophenol in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-butylthiophenol (TBT), a substituted aromatic thiol, is a versatile molecule in polymer chemistry, primarily utilized for its ability to control polymerization reactions and impart specific properties to the resulting polymers. Its key applications stem from its function as a chain transfer agent, a potential polymerization inhibitor/antioxidant, and as a synthon for specialty monomers. The presence of the bulky tert-butyl group influences its reactivity and solubility, making it a subject of interest for fine-tuning polymer architectures.
This document provides detailed application notes, experimental protocols, and mechanistic diagrams for the use of this compound in polymer synthesis.
This compound as a Chain Transfer Agent
The most prominent role of this compound in polymer chemistry is as a chain transfer agent (CTA) in free radical polymerization. Chain transfer agents are crucial for controlling the molecular weight of polymers. The thiol group (-SH) in TBT can readily donate a hydrogen atom to a propagating polymer radical, effectively terminating that chain and initiating a new one. This process allows for the synthesis of polymers with lower molecular weights and narrower molecular weight distributions than would be obtained otherwise.
The reactivity of thiophenols as chain transfer agents is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the tert-butyl group, are known to increase the chain transfer constant (Ctr), making this compound a more effective chain transfer agent than unsubstituted thiophenol.[1]
Quantitative Data: Chain Transfer Activity
| Chain Transfer Agent | Monomer | Polymerization Conditions | Effect on Molecular Weight | Reference |
| 4-substituted thiophenols | Methyl Methacrylate (MMA), Acrylamide | Photopolymerization | Significant reduction in polymer molecular weight. Electron-donating groups increase the chain transfer constant. | [1] |
| n-dodecanethiol | Styrene | Emulsion Polymerization | Effective in controlling molecular weight. | [2] |
| Thiophenols (general) | Acrylamide, 1-vinyl-2-pyrrolidone | Aqueous solution polymerization at 25 °C | Notable decrease in polymer molecular weight with minimal impact on polymerization rate. | [3][4] |
Experimental Protocol: Control of Molecular Weight in Styrene Solution Polymerization using this compound
This protocol describes a general procedure for the solution polymerization of styrene using this compound as a chain transfer agent to control the polymer's molecular weight.
Materials:
-
Styrene (inhibitor removed)
-
This compound (TBT)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Toluene (anhydrous)
-
Methanol
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Nitrogen or Argon inert gas supply
-
Oil bath
Procedure:
-
Monomer and Solvent Preparation: Purify styrene by washing with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water, drying over anhydrous magnesium sulfate, and distillation under reduced pressure. Store the purified monomer under an inert atmosphere at low temperature.
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified styrene and anhydrous toluene. The monomer concentration is typically in the range of 1-3 M.
-
Addition of Chain Transfer Agent: Add the calculated amount of this compound to the reaction mixture. The concentration of the CTA will determine the extent of molecular weight reduction and should be calculated based on the desired degree of polymerization.
-
Initiator Addition: Add the initiator, AIBN. A typical initiator concentration is in the range of 0.01-0.1 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Monitoring: At timed intervals, aliquots can be taken from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).
-
Termination and Purification: After the desired reaction time or monomer conversion is reached, terminate the polymerization by cooling the flask and exposing the mixture to air.
-
Polymer Precipitation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60 °C to a constant weight.
Diagram: Workflow for Controlled Radical Polymerization
Caption: General experimental workflow for controlled radical polymerization.
This compound as a Polymerization Inhibitor/Stabilizer
Phenolic compounds are well-known polymerization inhibitors and antioxidants.[5] They function by scavenging free radicals, which are responsible for initiating and propagating polymerization. While this compound is a thiol, its structural similarity to phenols, particularly the presence of a labile hydrogen atom on the sulfur atom, suggests it may exhibit inhibitory or stabilizing properties, especially in the presence of oxygen where it can intercept peroxy radicals. However, its primary role is generally considered to be that of a chain transfer agent.
Experimental Data: Inhibitory Effects
Specific quantitative data on the inhibitory effect of this compound are not widely reported. The inhibitory performance of phenolic compounds in styrene polymerization has been studied, and the data below for a related compound, 4-tert-butylcatechol (TBC), is provided for context.
| Inhibitor | Monomer | Polymerization Conditions | Polymer Growth (%) after 4h | Reference |
| 4-tert-butylcatechol (TBC) | Styrene | Thermal Polymerization | Data not specified, but used as a commercial inhibitor | [6] |
| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | Styrene | Thermal Polymerization | 16.40 | [6][7] |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Styrene | Thermal Polymerization | 42.50 | [6][7] |
Note: The effectiveness of phenolic inhibitors is often dependent on the presence of dissolved oxygen.[5]
Experimental Protocol: Evaluation of Inhibitory Activity
A general protocol to evaluate the inhibitory activity of this compound would involve monitoring the induction period in a bulk or solution polymerization of a reactive monomer like styrene.
Materials:
-
Styrene (inhibitor removed)
-
This compound (TBT)
-
AIBN (recrystallized)
-
Toluene (anhydrous)
-
Dilatometer or reaction vessel with sampling capability
-
Inert gas supply
Procedure:
-
Prepare a stock solution of the monomer (styrene) and initiator (AIBN) in the solvent (toluene).
-
Divide the stock solution into several reaction vessels.
-
Add varying concentrations of this compound to each vessel, keeping one as a control with no added TBT.
-
Degas the solutions with an inert gas.
-
Place the vessels in a constant temperature bath and start monitoring the polymerization (e.g., by measuring the volume contraction in a dilatometer or by taking samples for conversion analysis).
-
Record the time it takes for polymerization to begin (the induction period) for each concentration of TBT.
-
Plot the induction period as a function of the TBT concentration to determine its inhibitory effect.
Diagram: Mechanism of Inhibition by Radical Scavenging
Caption: Simplified mechanism of radical scavenging by a thiol.
This compound as a Monomer Synthon
While this compound itself is not a difunctional monomer, it can be a precursor for the synthesis of monomers used to produce specialty polymers like poly(thioether)s. For instance, it could be chemically modified to introduce a second reactive group, or a dithiol analogue could be used. Poly(thioether)s are known for their high refractive index, good thermal stability, and resistance to solvents.
A potential application is in the synthesis of poly(β-hydroxy thioether)s through the reaction of a bisphenol A diglycidyl ether (a diepoxide) with a dithiol. A hypothetical dithiol derived from this compound could be used in such a reaction.
Experimental Protocol: Synthesis of a Poly(β-hydroxy thioether)
This protocol describes a general procedure for the synthesis of a poly(β-hydroxy thioether) using a diepoxide and a generic dithiol, which could be adapted for a dithiol derived from this compound.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA)
-
A dithiol monomer (e.g., a dithiol derived from this compound)
-
A base catalyst (e.g., lithium hydroxide, LiOH)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Inert gas supply
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve the diepoxide (DGEBA) and the dithiol monomer in the anhydrous solvent under an inert atmosphere. An equimolar ratio of epoxide to thiol functional groups should be used.
-
Catalyst Addition: Add a catalytic amount of the base (e.g., LiOH).
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and stir.
-
Monitoring: Monitor the progress of the polymerization by periodically taking samples and analyzing the disappearance of the monomer peaks by techniques like ¹H NMR or FTIR, and the increase in molecular weight by GPC.
-
Work-up: Once the desired molecular weight or conversion is achieved, cool the reaction mixture.
-
Purification: Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or water). The purification method may vary depending on the polymer's solubility.
-
Drying: Collect the polymer and dry it in a vacuum oven to a constant weight.
Diagram: Thiol-Epoxy Polymerization for Poly(β-hydroxy thioether)
Caption: Synthesis of a poly(β-hydroxy thioether).
Conclusion
This compound is a valuable tool in the polymer chemist's arsenal. Its primary and well-established application is as a highly effective chain transfer agent for controlling molecular weight in free radical polymerization. While its role as a dedicated polymerization inhibitor is less defined compared to its phenolic counterparts, its radical scavenging ability can contribute to the overall stability of monomer systems. Furthermore, its potential as a building block for specialty monomers opens avenues for the creation of advanced polymers with tailored properties. The protocols and data presented herein provide a foundation for researchers and scientists to explore and utilize this compound in their polymer synthesis endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Chain transfer - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Thiol-ene Photocuring System: Mechanism, Characteristics and Applications [yansuochem.com]
Application Notes and Protocols: 4-tert-Butylthiophenol as a Chain Transfer Agent in Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-tert-Butylthiophenol as a chain transfer agent (CTA) in radical polymerization. This document outlines the mechanism of action, its effects on polymer properties, and provides detailed protocols for its application in synthesizing polymers with controlled molecular weight and polydispersity.
Introduction
In radical polymerization, controlling the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymer is crucial for tailoring its physical and mechanical properties for specific applications, including in the development of drug delivery systems and advanced materials. Chain transfer agents are instrumental in achieving this control. Thiols, and particularly aromatic thiols (thiophenols), are known to be highly effective chain transfer agents due to the reactivity of the S-H bond.
This compound is an aromatic thiol whose chain transfer activity is influenced by the presence of the electron-donating tert-butyl group on the phenyl ring. This substitution is expected to enhance its efficacy as a chain transfer agent. This document will detail its application in controlling the polymerization of common vinyl monomers.
Mechanism of Chain Transfer
The fundamental role of a chain transfer agent is to interrupt the propagation of a growing polymer chain and initiate a new one. This process occurs via the transfer of a hydrogen atom from the thiol group of this compound to the propagating radical chain (P•). This terminates the growth of that particular polymer chain and generates a new thiyl radical (RS•). This new radical can then initiate the polymerization of a new monomer molecule, starting a new polymer chain. The overall process leads to a larger number of shorter polymer chains, thus reducing the average molecular weight.
The general mechanism is as follows:
-
Chain Propagation: A growing polymer chain radical (P•) reacts with a monomer molecule (M).
-
Chain Transfer: The polymer radical abstracts a hydrogen atom from this compound (R-SH).
-
Re-initiation: The newly formed thiyl radical (RS•) reacts with a monomer molecule to start a new polymer chain.
Quantitative Data: Effect on Polymer Properties
| Experiment ID | Monomer Concentration (mol/L) | Initiator Concentration (mol/L) | [this compound]/[Monomer] Ratio | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | 5.0 | 0.01 | 0 | 150,000 | 2.1 |
| 2 | 5.0 | 0.01 | 0.001 | 95,000 | 1.9 |
| 3 | 5.0 | 0.01 | 0.005 | 45,000 | 1.7 |
| 4 | 5.0 | 0.01 | 0.010 | 22,000 | 1.6 |
Note: The data presented in this table is hypothetical and serves to illustrate the expected trend. Actual results will vary depending on the specific monomer, initiator, solvent, and reaction conditions.
Experimental Protocols
The following are generalized protocols for the free-radical polymerization of vinyl monomers (e.g., styrene or methyl methacrylate) using this compound as a chain transfer agent.
Protocol 1: Bulk Polymerization of Styrene
Materials:
-
Styrene (inhibitor removed)
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)
-
This compound
-
Nitrogen or Argon gas
-
Methanol
-
Toluene
Procedure:
-
Monomer Preparation: Remove the inhibitor from styrene by washing with an aqueous solution of sodium hydroxide (10% w/v), followed by washing with deionized water until the washings are neutral. Dry the styrene over anhydrous magnesium sulfate and then distill under reduced pressure.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified styrene.
-
Addition of Reagents: Add the calculated amounts of AIBN and this compound to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Reaction Monitoring: Allow the polymerization to proceed for the desired time. The progress can be monitored by taking aliquots at different time intervals and analyzing the conversion by gravimetry or spectroscopy.
-
Termination and Isolation: Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air. Dilute the viscous solution with toluene and precipitate the polymer by slowly adding the solution to a large excess of vigorously stirred methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
Protocol 2: Solution Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Benzoyl peroxide (BPO) (recrystallized)
-
This compound
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Methanol
Procedure:
-
Monomer and Solvent Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor. Use anhydrous toluene as the solvent.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, a nitrogen/argon inlet, and a magnetic stir bar, add the desired amount of anhydrous toluene.
-
Addition of Reagents: Add the purified MMA, BPO, and this compound to the flask.
-
Degassing: Bubble nitrogen or argon through the solution for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) with continuous stirring under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion.
-
Termination and Isolation: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of cold methanol with stirring.
-
Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterization: Analyze the molecular weight (Mn) and PDI of the resulting poly(methyl methacrylate) by GPC.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Vinyl monomers are flammable and can be volatile; handle with care and avoid ignition sources.
-
Peroxide initiators can be explosive under certain conditions; handle and store them according to safety guidelines.
-
This compound has a strong, unpleasant odor and is harmful if swallowed or in contact with skin. Handle with appropriate care.
Conclusion
This compound is a promising chain transfer agent for controlling the molecular weight of polymers synthesized via free-radical polymerization. Its effectiveness stems from the reactive thiol group, with the tert-butyl substituent expected to enhance its chain transfer activity. The protocols provided herein offer a starting point for researchers to utilize this compound to synthesize polymers with desired molecular characteristics for a variety of applications, from specialty materials to drug delivery systems. Further optimization of reaction conditions may be necessary to achieve specific molecular weight targets and polydispersities for different monomer systems.
Application Notes and Protocols for the Use of 4-tert-Butylthiophenol in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 4-tert-butylthiophenol, a versatile aromatic thiol in organic synthesis and drug discovery. This document offers detailed protocols for key reactions, summarizes quantitative data, and explores the potential biological significance of its derivatives.
Introduction
This compound is an organic compound characterized by a benzene ring substituted with a thiol (-SH) group and a bulky tert-butyl group at the para position.[1] This unique structure imparts valuable properties, making it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its nucleophilic thiol group readily participates in various chemical transformations, including palladium-catalyzed cross-coupling and nucleophilic substitution reactions, to form thioethers. The sterically hindering tert-butyl group can enhance the stability and influence the pharmacokinetic properties of target molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄S |
| Molecular Weight | 166.29 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 238 °C |
| Density | 0.964 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in organic solvents. |
Key Applications and Experimental Protocols
This compound is a versatile reagent for the formation of carbon-sulfur bonds, a crucial linkage in many biologically active molecules and functional materials. Below are detailed protocols for two fundamental reaction types utilizing this compound.
Palladium-Catalyzed Synthesis of Aryl Thioethers (Buchwald-Hartwig C-S Cross-Coupling)
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of C-S bonds. The following protocol is a representative procedure for the synthesis of a 4-tert-butylphenyl aryl thioether, based on established Buchwald-Hartwig amination principles and adapted for thioetherification.[2][3]
Reaction Scheme:
Caption: Palladium-catalyzed cross-coupling of this compound.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., PdCl₂, 5 mol%), the phosphine ligand (e.g., Xantphos, 5 mol%), and the base (e.g., potassium tert-butoxide, 2.0 equivalents).
-
Addition of Reactants: Add this compound (1.0 equivalent) and the aryl halide (e.g., 1-iodo-4-methoxybenzene, 1.2 equivalents) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., xylene, to a concentration of 0.1-0.2 M with respect to the thiophenol).
-
Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reaction: Place the reaction mixture in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Work-up and Purification:
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data (Representative):
The following table provides representative data for a similar palladium-catalyzed thioetherification reaction.[2]
| Aryl Halide | Product | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-(tert-butyl)-4-iodobenzene | 4-(tert-butyl)phenyl methyl sulfide | PdCl₂ | Xantphos | KOtBu | Xylene | 120 | 12 | 76 |
Nucleophilic Substitution for the Synthesis of Alkyl Thioethers (S-Alkylation)
A straightforward and common application of this compound is its use as a nucleophile in S_N2 reactions with alkyl halides to produce alkyl aryl thioethers.[4]
Reaction Scheme:
Caption: S-alkylation of this compound via nucleophilic substitution.
Experimental Protocol:
-
Reagent Preparation: Dissolve this compound (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add a base such as potassium carbonate (1.5 equivalents) to the solution.
-
Thiolate Formation: Stir the mixture at room temperature for 20-30 minutes under an inert atmosphere (e.g., nitrogen) to form the thiolate.
-
Alkyl Halide Addition: Slowly add the alkyl halide (e.g., benzyl bromide, 1.05 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) for 2-12 hours, monitoring by TLC.
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
-
Quantitative Data (Representative):
| Thiophenol | Alkyl Halide | Base | Solvent | Temperature | Typical Yield Range (%) |
| This compound | Benzyl Bromide | K₂CO₃ | DMF | Room Temp - 60 °C | 85-95 (expected) |
Potential Biological Activity and Signaling Pathways
While direct studies on the biological signaling pathways of this compound are limited, research on the structurally similar compound, 4-tert-butylphenol (4-tBP), provides valuable insights into potential areas of investigation.
Studies have shown that 4-tBP can induce hepatotoxicity in fish through the miR-363/PKCδ axis, leading to inflammation and disruptions in glycogen metabolism and insulin signaling pathways (IRS1, AKT, and GSK3β).[5][6] Given the structural similarity, it is plausible that this compound and its metabolites could interact with similar biological targets.
Caption: Potential signaling pathway influenced by 4-tert-butylphenol.
Furthermore, derivatives of structurally related phenols, such as 2,4-di-tert-butylphenol, have demonstrated antimicrobial and antibiofilm activities.[7] This suggests that derivatives of this compound could be promising candidates for the development of new antimicrobial agents. The antioxidant properties of hindered phenols are also well-documented, indicating a potential for this compound and its derivatives to act as antioxidants.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The protocols provided herein for palladium-catalyzed cross-coupling and nucleophilic substitution reactions offer reliable methods for the synthesis of a variety of thioether derivatives. The potential for these derivatives to exhibit interesting biological activities, by analogy to related phenolic compounds, warrants further investigation and positions this compound as a compound of interest for researchers in drug discovery and materials science.
References
- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. journal.ohrm.bba.md [journal.ohrm.bba.md]
Application Notes and Protocols: 4-tert-Butylthiophenol as a Ligand in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches for the direct application of 4-tert-butylthiophenol as a primary ligand in common palladium, copper, or gold-catalyzed cross-coupling reactions have yielded limited specific examples and detailed protocols. This suggests that while it can be used to form metal-thiolate complexes, particularly in the context of nanomaterials[1], its use as a soluble, ancillary ligand to modulate the catalytic activity of transition metals in cross-coupling reactions is not widely documented.
Therefore, this document will first provide information on this compound and the general role of thiolates in coordination chemistry. Subsequently, it will present detailed application notes and protocols for a representative palladium-catalyzed cross-coupling reaction (Suzuki-Miyaura coupling) using a well-established bulky phosphine ligand. These protocols can serve as a foundational methodology for researchers interested in exploring the potential of novel ligands, such as this compound, in catalysis.
Introduction to this compound
This compound, also known as 4-tert-butylbenzenethiol, is an organosulfur compound with the formula (CH₃)₃CC₆H₄SH. It is a colorless liquid with a distinct thiol odor. The presence of the bulky tert-butyl group provides steric hindrance, which can influence its coordination behavior with metal centers. Thiolates (RS⁻) are known to be excellent ligands for a variety of transition metals, forming stable metal-sulfur bonds[1]. In the context of catalysis, the electronic and steric properties of a ligand are crucial in determining the efficiency, selectivity, and scope of a catalytic reaction.
Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₄S |
| Molecular Weight | 166.28 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 238 °C |
| Density | 0.964 g/mL at 25 °C |
General Role of Thiolate Ligands in Coordination Chemistry and Catalysis
Thiolate ligands are soft donors and tend to form strong covalent bonds with soft metal centers like palladium, gold, and copper. They can act as terminal or bridging ligands. While thiols and thiolates are widely used in the synthesis of metal nanoparticles and self-assembled monolayers, their application as ancillary ligands in homogeneous catalysis can be complicated. The strong metal-sulfur bond can sometimes lead to catalyst inhibition or decomposition. However, in some systems, thiolate ligands can play a crucial role in stabilizing catalytic species or participating directly in the catalytic cycle.
Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The choice of ligand is critical for the success of this reaction, especially when using challenging substrates. Bulky and electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.
General Workflow for a Suzuki-Miyaura Coupling Reaction
The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle involves the interconversion of palladium between the Pd(0) and Pd(II) oxidation states.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol describes a typical Suzuki-Miyaura coupling reaction using a palladium precatalyst and a bulky phosphine ligand. This can be used as a starting point for testing new ligands.
Reaction Scheme:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable bulky phosphine ligand
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene (anhydrous)
-
Deionized water
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (e.g., 0.02 mmol, 1 mol%).
-
Add the phosphine ligand (e.g., 0.04 mmol, 2 mol%).
-
Add the aryl halide (e.g., 4-bromoanisole, 2.0 mmol, 1.0 equiv).
-
Add the boronic acid (e.g., phenylboronic acid, 2.4 mmol, 1.2 equiv).
-
Add the base (e.g., potassium carbonate, 4.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene (e.g., 10 mL) and deionized water (e.g., 1 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (e.g., 10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
The following table provides representative data for Suzuki-Miyaura coupling reactions with different types of ligands. This data is for illustrative purposes to show how results can be tabulated.
| Entry | Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | P(t-Bu)₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | XPhos | Cs₂CO₃ | THF/H₂O | 65 | 24 | 88 |
Conclusion
While this compound is a commercially available thiol with potential for coordination to transition metals, its application as a primary ligand in well-established catalytic cross-coupling reactions is not extensively reported in the scientific literature. The provided protocols for the Suzuki-Miyaura coupling using established phosphine ligands offer a robust starting point for researchers wishing to investigate the catalytic potential of novel ligands like this compound. Systematic screening of reaction conditions, including catalyst precursor, ligand-to-metal ratio, base, solvent, and temperature, would be necessary to evaluate its efficacy in such transformations.
References
Synthesis of Derivatives from 4-tert-butylthiophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 4-tert-butylthiophenol. This versatile building block, characterized by a sterically bulky tert-butyl group and a reactive thiol functionality, serves as a key starting material in the development of novel compounds for the pharmaceutical, agrochemical, and materials science industries.
Application Notes
This compound is a valuable precursor for a range of chemical entities due to its specific electronic and steric properties. The tert-butyl group enhances solubility in organic solvents and can impart metabolic stability in drug candidates. The nucleophilic thiol group is amenable to a variety of transformations, allowing for the synthesis of thioethers, thioesters, disulfides, and more complex heterocyclic systems.
Derivatives of this compound are explored for a multitude of applications:
-
Pharmaceuticals: The 4-tert-butylphenylthio moiety is incorporated into molecules being investigated for various therapeutic activities. The sulfur atom can engage in crucial interactions with biological targets, and the overall lipophilicity of the fragment can influence pharmacokinetic properties.
-
Agrochemicals: Substituted thiophenols are precursors to a range of pesticides and herbicides. The introduction of the this compound scaffold can modulate the biological activity and environmental persistence of these agents.
-
Antioxidants and Polymer Stabilizers: The phenolic and thiophenolic structures are known for their antioxidant properties. Derivatives can act as radical scavengers, protecting materials from degradation.[1]
-
Coordination Chemistry: As a soft ligand, the thiolate of this compound can coordinate with various transition metals to form complexes with interesting catalytic or material properties. For instance, it can be used to synthesize palladium nanoclusters.
Key Synthetic Transformations
This compound can undergo several key reactions to yield a variety of derivatives. The primary reaction pathways include S-alkylation, S-acylation, oxidation, and electrophilic aromatic substitution.
Caption: General synthetic pathways from this compound.
Experimental Protocols
The following section details the experimental procedures for the synthesis of key derivatives of this compound.
Synthesis of Bis(4-tert-butylphenyl) Disulfide (Oxidation)
Application: Disulfides are important structural motifs in peptides and proteins and are used as vulcanizing agents in the rubber industry. They can also serve as precursors for other sulfur-containing compounds.
Reaction Scheme:
Caption: Oxidation of this compound to its disulfide.
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a base, for example, sodium hydroxide (1.1 eq), and stir the mixture until the thiophenol has dissolved completely, forming the thiolate.
-
To the stirred solution, add a solution of iodine (0.5 eq) in the same solvent dropwise at room temperature.
-
Continue stirring for 1-2 hours after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure bis(4-tert-butylphenyl) disulfide.
Quantitative Data:
| Product Name | Starting Material | Reagents | Solvent | Yield (%) |
| Bis(4-tert-butylphenyl) disulfide | This compound | I₂, NaOH | Ethanol | >90 |
Synthesis of 4-tert-butylphenyl thioethers (S-Alkylation)
Application: Thioethers are prevalent in many biologically active molecules and are used as intermediates in organic synthesis.
Reaction Scheme:
Caption: Synthesis of thioethers from this compound.
Protocol (Representative):
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add the desired alkyl halide (R-X, e.g., benzyl bromide, methyl iodide) (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure thioether.
Quantitative Data (Representative):
| Product Name | Alkylating Agent | Base | Solvent | Yield (%) |
| Benzyl (4-tert-butylphenyl) sulfide | Benzyl bromide | K₂CO₃ | DMF | 85-95 |
| (4-tert-butylphenyl)(methyl)sulfide | Methyl iodide | K₂CO₃ | DMF | 80-90 |
Synthesis of S-(4-tert-butylphenyl) thioesters (S-Acylation)
Application: Thioesters are important intermediates in organic synthesis, including in the formation of ketones and in peptide synthesis.
Reaction Scheme:
Caption: Synthesis of thioesters from this compound.
Protocol (Representative):
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as pyridine or triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford the pure thioester.
Quantitative Data (Representative):
| Product Name | Acylating Agent | Base | Solvent | Yield (%) |
| S-(4-tert-butylphenyl) ethanethioate | Acetyl chloride | Pyridine | DCM | 85-95 |
| S-(4-tert-butylphenyl) benzothioate | Benzoyl chloride | Pyridine | DCM | 80-90 |
Synthesis of 4-tert-butyl-1,2-benzenedithiol
Application: Dithiol compounds are excellent chelating agents for heavy metals and are used in the synthesis of metal-organic frameworks (MOFs) and as precursors for conductive polymers.
Reaction Scheme:
References
Application Notes and Protocols: 4-tert-Butylthiophenol as a Corrosion Inhibitor
Introduction
4-tert-Butylthiophenol (TBT) is an organosulfur compound characterized by a benzene ring substituted with a thiol (-SH) group and a tert-butyl group in the para position.[1] Its molecular structure, featuring a sulfur heteroatom, an aromatic ring, and an electron-donating tert-butyl group, suggests its potential as an effective corrosion inhibitor. Organic compounds containing sulfur and nitrogen atoms, along with π-electrons, are known to be efficient corrosion inhibitors due to their ability to adsorb onto metal surfaces.[2][3] They form a protective film that isolates the metal from the corrosive environment, thereby mitigating both anodic dissolution of the metal and cathodic hydrogen evolution.[4] These application notes provide an overview of the mechanism, illustrative performance data, and detailed experimental protocols for evaluating this compound as a corrosion inhibitor for mild steel in acidic media.
Mechanism of Action
The corrosion inhibition by this compound is primarily attributed to its adsorption on the metal surface. The molecule contains several active centers for adsorption:
-
Sulfur Atom: The thiol group's sulfur atom possesses lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to strong chemisorption.[3]
-
Benzene Ring: The π-electrons of the aromatic ring can interact with the charged metal surface.
-
Tert-Butyl Group: This electron-donating group increases the electron density on the benzene ring and the sulfur atom, enhancing the molecule's ability to donate electrons to the metal surface and strengthening the adsorption bond.
This adsorption process blocks the active corrosion sites on the metal surface, forming a protective barrier against the corrosive medium (e.g., HCl solution). TBT is expected to function as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2][4]
Illustrative Performance Data
The following tables present hypothetical but realistic quantitative data for the performance of this compound as a corrosion inhibitor for mild steel in a 1M HCl solution. This data is based on typical results observed for similar organic inhibitors.[4][5]
Table 1: Weight Loss Measurement Data (Illustrative) Corrosion of mild steel in 1M HCl with and without this compound (TBT) after 24 hours of immersion at 303 K.
| Inhibitor Concentration | Weight Loss (mg/cm²) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| Blank (0 ppm) | 25.0 | 12.80 | - |
| 5 ppm | 8.5 | 4.35 | 66.0 |
| 10 ppm | 5.0 | 2.56 | 80.0 |
| 15 ppm | 3.2 | 1.64 | 87.2 |
| 20 ppm | 2.1 | 1.07 | 91.6 |
| 25 ppm | 1.8 | 0.92 | 92.8 |
Table 2: Potentiodynamic Polarization Data (Illustrative) Electrochemical parameters for mild steel in 1M HCl with and without this compound (TBT) at 303 K.
| Inhibitor Conc. | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
| Blank (0 ppm) | -480 | 1150 | 90 | 125 | - |
| 5 ppm | -472 | 380 | 88 | 120 | 67.0 |
| 10 ppm | -468 | 218 | 85 | 118 | 81.0 |
| 15 ppm | -465 | 145 | 84 | 115 | 87.4 |
| 20 ppm | -460 | 98 | 82 | 112 | 91.5 |
| 25 ppm | -458 | 85 | 81 | 110 | 92.6 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data (Illustrative) EIS parameters for mild steel in 1M HCl with and without this compound (TBT) at 303 K.
| Inhibitor Conc. | Rct (Ω·cm²) | Cdl (µF/cm²) | IE% |
| Blank (0 ppm) | 45 | 150 | - |
| 5 ppm | 140 | 95 | 67.8 |
| 10 ppm | 250 | 70 | 82.0 |
| 15 ppm | 410 | 55 | 89.0 |
| 20 ppm | 550 | 42 | 91.8 |
| 25 ppm | 610 | 38 | 92.6 |
Experimental Protocols
A systematic evaluation of a corrosion inhibitor involves multiple techniques. The general workflow includes sample preparation followed by gravimetric and electrochemical analyses.
Protocol 1: Weight Loss (Gravimetric) Measurements
This method determines the corrosion rate by measuring the change in mass of a metal sample over time.[6][7]
1. Materials and Equipment:
-
Mild steel coupons (e.g., 2cm x 2cm x 0.2cm)
-
Abrasive SiC papers (e.g., 400, 800, 1200 grit)
-
Analytical balance (±0.1 mg accuracy)
-
1M Hydrochloric acid (HCl) solution
-
This compound (TBT)
-
Distilled water, acetone
-
Glass beakers, glass hooks
-
Drying oven, desiccator
2. Procedure:
-
Sample Preparation: Mechanically polish the mild steel coupons with successively finer grades of SiC paper until a mirror-like surface is achieved.[6][8]
-
Wash the polished coupons with detergent, rinse thoroughly with distilled water, degrease with acetone, and dry completely.[8]
-
Weigh each coupon accurately using an analytical balance and record the initial weight (W₁).
-
Store the prepared coupons in a desiccator until use.
-
Inhibitor Solution Preparation: Prepare a series of 1M HCl solutions containing different concentrations of TBT (e.g., 0, 5, 10, 15, 20, 25 ppm).
-
Immersion: Suspend one coupon in each beaker using a glass hook, ensuring it is fully immersed in the test solution.[7]
-
Leave the coupons immersed for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 303 K).
-
Post-Immersion: After the immersion period, carefully remove the coupons from the solutions.
-
Wash each coupon with distilled water using a soft brush to remove corrosion products, rinse with acetone, and dry thoroughly.[8]
-
Weigh each dried coupon and record the final weight (W₂).
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ)
-
ΔW = Weight loss (W₁ - W₂) in grams
-
A = Surface area of the coupon in cm²
-
t = Immersion time in hours
-
ρ = Density of mild steel (approx. 7.85 g/cm³)
-
-
Inhibition Efficiency (IE%) : IE% = [(CR₀ - CRᵢ) / CR₀] * 100
-
CR₀ = Corrosion rate in the blank solution
-
CRᵢ = Corrosion rate in the solution with inhibitor
-
-
Protocol 2: Potentiodynamic Polarization (PDP)
This electrochemical technique measures the relationship between the potential applied to the metal and the resulting current, providing information on corrosion current (icorr) and inhibitor type.[9][10]
1. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell
-
Working Electrode (WE): Prepared mild steel coupon
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl[9]
-
Counter Electrode (CE): Platinum or graphite rod[9]
-
Test solutions (1M HCl with and without TBT)
2. Procedure:
-
Setup: Assemble the three-electrode cell. The WE (mild steel) should have a fixed exposed surface area (e.g., 1 cm²).
-
Fill the cell with the test solution.
-
Immerse the electrodes in the solution and allow the system to stabilize for about 30-60 minutes until a steady Open Circuit Potential (OCP or Ecorr) is reached.[11]
-
Measurement: Set the potentiostat to perform a potentiodynamic scan. A typical scan range is from -250 mV to +250 mV relative to the Ecorr at a slow scan rate (e.g., 0.5 to 1 mV/s).[12][13]
-
Record the resulting current as a function of the applied potential.
-
Analysis:
-
Plot the data as log(current density) vs. potential (a Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the Ecorr. The point of intersection gives the corrosion current density (icorr).[2]
-
The slopes of the linear portions give the anodic (βa) and cathodic (βc) Tafel constants.
-
Inhibition Efficiency (IE%) : IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100
-
icorr₀ = Corrosion current density in the blank solution
-
icorrᵢ = Corrosion current density in the solution with inhibitor
-
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.[14][15]
1. Materials and Equipment:
-
Same as for PDP, but the potentiostat must have a frequency response analyzer.
2. Procedure:
-
Setup and Stabilization: Use the same three-electrode cell setup as in the PDP protocol. Allow the system to stabilize at its Ecorr for 30-60 minutes.
-
Measurement: Superimpose a small amplitude AC voltage signal (e.g., 10 mV peak-to-peak) over the Ecorr across a wide frequency range (e.g., 100 kHz down to 10 mHz).[16]
-
Measure the impedance response of the system at each frequency.
-
Analysis:
-
Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log frequency) formats.
-
The Nyquist plot for an inhibited system typically shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).[16]
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like Rct and the double-layer capacitance (Cdl).[15]
-
Inhibition Efficiency (IE%) : IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100
-
Rct₀ = Charge transfer resistance in the blank solution
-
Rctᵢ = Charge transfer resistance in the solution with inhibitor
-
-
Quantum Chemical Insights
Quantum chemical calculations, such as Density Functional Theory (DFT), can predict the potential effectiveness of a corrosion inhibitor by analyzing its molecular properties.[17][18] Key parameters include the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO).
-
E_HOMO: A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, suggesting stronger adsorption and better inhibition.[19]
-
E_LUMO: A lower E_LUMO value indicates a greater ability of the molecule to accept electrons from the metal surface.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.[18]
For this compound, the presence of the sulfur atom and the electron-rich benzene ring would contribute to a high E_HOMO, making it a promising candidate for an effective corrosion inhibitor.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of anticorrosive behaviour of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. eprints.lmu.edu.ng [eprints.lmu.edu.ng]
- 8. iicbe.org [iicbe.org]
- 9. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. store.astm.org [store.astm.org]
- 11. researchgate.net [researchgate.net]
- 12. farsi.msrpco.com [farsi.msrpco.com]
- 13. researchgate.net [researchgate.net]
- 14. ijcsi.pro [ijcsi.pro]
- 15. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-tert-Butylthiophenol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylthiophenol is a versatile aromatic thiol compound that serves as a valuable intermediate in the synthesis of a variety of agrochemicals. Its distinct chemical properties, including the presence of a nucleophilic thiol group and a bulky tert-butyl substituent, allow for its incorporation into molecules with targeted biological activities. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals utilizing this compound as a key starting material. The information is intended to guide researchers in the development of novel fungicides, insecticides, and acaricides.
Key Applications of this compound in Agrochemical Synthesis
This compound is primarily utilized in the synthesis of thioether and dithiocrotonate derivatives, which have demonstrated notable efficacy as pesticides. The tert-butyl group often enhances the lipophilicity of the final molecule, which can improve its penetration through the waxy cuticle of insects and mites or the cell walls of fungi.
Synthesis of Acaricidal and Insecticidal Dithiocrotonates
One of the documented applications of this compound is in the preparation of dithiocrotonate esters, which have shown significant promise as acaricides and insecticides. These compounds function by disrupting key physiological processes in target pests. While the precise mechanism of action for dithiocrotonate-based acaricides is not extensively detailed in the public domain, they are generally classified as nerve poisons or mitochondrial respiration inhibitors[1][2].
Experimental Protocol: Synthesis of S-(4-tert-butylphenyl) 3-methoxycarbonyl-3-methyl-dithiocrotonate
This protocol is adapted from the synthesis described in patent literature, providing a method for the preparation of a specific acaricidal and insecticidal dithiocrotonate.
Materials:
-
This compound
-
Methyl 2-chloro-3-oxobutanoate
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Preparation of Sodium 4-tert-butylthiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in absolute ethanol.
-
To this solution, add a freshly prepared solution of sodium ethoxide in ethanol dropwise at room temperature. The reaction is exothermic. Stir the mixture for 1 hour to ensure complete formation of the thiophenoxide salt.
-
Reaction with Methyl 2-chloro-3-oxobutanoate: Cool the reaction mixture in an ice bath. Add a solution of methyl 2-chloro-3-oxobutanoate in ethanol dropwise to the cooled thiophenoxide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure S-(4-tert-butylphenyl) 3-methoxycarbonyl-3-methyl-dithiocrotonate.
Quantitative Data:
| Compound | Target Pest | Application Rate ( g/hectare ) | Mortality (%) |
| S-(4-tert-butylphenyl) 3-methoxycarbonyl-3-methyl-dithiocrotonate | Tetranychus urticae (Red Spider Mite) | 800 | 100 |
| S-(4-tert-butylphenyl) 3-methoxycarbonyl-3-methyl-dithiocrotonate | Aphis fabae (Black Bean Aphid) | 800 | 100 |
| S-(4-tert-butylphenyl) 3-methoxycarbonyl-3-methyl-dithiocrotonate | Plutella xylostella (Diamondback Moth larvae) | 800 | 100 |
Data extracted from patent literature and may require further validation.
Logical Workflow for the Synthesis of S-(4-tert-butylphenyl) 3-methoxycarbonyl-3-methyl-dithiocrotonate
Caption: Synthetic workflow for an acaricidal dithiocrotonate.
Potential Signaling Pathways and Mechanisms of Action
Hypothesized Mechanism of Action for Dithiocrotonate Acaricides
Acaricides often target the nervous system or energy metabolism of the pest[1][3]. For dithiocrotonate derivatives, a plausible mechanism involves the inhibition of mitochondrial electron transport, leading to a disruption in ATP synthesis and ultimately, cell death.
Caption: Hypothesized inhibition of mitochondrial respiration.
Future Research Directions
The synthesis of novel agrochemicals from this compound remains a promising area of research. Further exploration of different electrophilic partners for the thiophenol, such as other substituted haloalkenes or halo-heterocycles, could lead to the discovery of compounds with improved efficacy and a broader spectrum of activity. Additionally, investigating the synthesis and biological activity of other derivatives, such as thioethers, thioureas, and thioesters, could yield new classes of agrochemicals. Elucidating the precise mechanism of action and identifying the specific molecular targets of these compounds will be crucial for optimizing their performance and managing the development of resistance in pest populations.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-tert-butylthiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-tert-butylthiophenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are:
-
Friedel-Crafts alkylation of thiophenol with isobutylene: This method involves the reaction of thiophenol with isobutylene in the presence of an acid catalyst, such as a boron trifluoride-phosphoric acid complex.[1]
-
Reduction of 4-tert-butylbenzenesulfonyl chloride: This high-yield method involves the reduction of 4-tert-butylbenzenesulfonyl chloride using reagents like sodium sulfide, iron, and triphenylphosphine in the presence of chlorosulfonic acid.[2]
Q2: What is the typical yield for the synthesis of this compound?
A2: The yield of this compound is highly dependent on the chosen synthesis method and reaction conditions.
-
The Friedel-Crafts alkylation of thiophenol with isobutylene has a reported yield of approximately 68%.[1]
-
The reduction of 4-tert-butylbenzenesulfonyl chloride can achieve a significantly higher yield, reportedly up to 93.7%.[2]
Q3: What are the main impurities or byproducts I should be aware of?
A3: The primary byproduct of concern, particularly in the Friedel-Crafts alkylation method, is tert-butyl 4-(tert-butyl)phenyl sulfide .[1] Another common impurity that can arise from the oxidation of the desired product is the corresponding disulfide . Thiols are susceptible to oxidation, especially when exposed to air.[3]
Q4: How can I purify the final this compound product?
A4: The most common method for purifying this compound is distillation under reduced pressure (vacuum distillation).[1][2] This technique is effective in separating the desired product from less volatile impurities. For removal of disulfide impurities, treatment with a reducing agent followed by purification may be necessary.
Troubleshooting Guide
Issue 1: Low Yield in Friedel-Crafts Alkylation
Q: My yield for the Friedel-Crafts synthesis of this compound is significantly lower than the reported 68%. What are the potential causes and solutions?
A: Low yield in this reaction is a common issue and can be attributed to several factors. The following troubleshooting guide should help you identify and address the problem.
Troubleshooting Workflow for Low Yield in Friedel-Crafts Alkylation
References
Technical Support Center: Purification of Crude 4-tert-Butylthiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-tert-butylthiophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities depend on the synthetic route. A frequent byproduct from the reaction of thiophenol with isobutylene is tert-butyl 4-(tert-butyl)phenyl sulfide.[1] Other potential impurities include unreacted starting materials, other isomers (e.g., 2-tert-butylthiophenol), and oxidation products like disulfides, especially if the compound has been exposed to air.[2]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4] A melting point determination can also provide a good indication of purity for solid samples.[5]
Q4: Is this compound sensitive to air or heat?
A4: Yes, this compound can be sensitive to air and may oxidize, especially upon prolonged exposure.[2] It is also a high-boiling point liquid, and heating at atmospheric pressure can lead to decomposition. Therefore, vacuum distillation is the preferred method for purification by distillation.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping or Violent Boiling | - Uneven heating.- Absence of boiling chips or magnetic stirring.- Rapid pressure drop on a heated sample. | - Use a heating mantle with a magnetic stirrer for even heating.[6]- Always use a stir bar; boiling chips are ineffective under vacuum.[6]- Ensure the system is under the desired vacuum before applying heat.[7] |
| Product Not Distilling at the Expected Temperature | - Vacuum level is not as low as required.- Thermometer bulb is incorrectly placed.- Presence of high-boiling impurities. | - Check the vacuum pump and all connections for leaks.[8]- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- If the boiling point is significantly higher, the crude product may contain substantial high-boiling impurities. |
| Product Solidifies in the Condenser | - The melting point of this compound is around room temperature.- Cooling water is too cold. | - Stop the flow of cooling water through the condenser to allow the solidified product to melt and flow into the receiving flask.[9] |
| Poor Separation of Impurities | - Inefficient distillation column.- Operating pressure is too high. | - For better separation, use a fractionating column with a suitable packing material or trays.[1]- Lower the operating pressure to increase the boiling point difference between the product and impurities. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product Does Not Dissolve in Hot Solvent | - Incorrect solvent choice.- Insufficient solvent. | - Select a solvent in which the compound is soluble when hot but insoluble when cold.[10]- Add more hot solvent in small portions until the product dissolves completely.[5] |
| No Crystals Form Upon Cooling | - Solution is not saturated.- Cooling too rapidly. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]- Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Oiling Out (Product Separates as a Liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated. | - Choose a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. |
| Low Recovery of Purified Product | - Too much solvent was used.- Crystals were washed with a solvent at room temperature. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a small amount of ice-cold solvent.[5] |
Quantitative Data Summary
| Purification Method | Parameter | Value | Source |
| Vacuum Distillation | Boiling Point | 58-60 °C | [1] |
| Pressure | 1.00 mm Hg | [1] | |
| Yield | 68% | [1] | |
| Primary Impurity Separated | tert-butyl 4-(tert-butyl)phenyl sulfide | [1] | |
| Recrystallization | Suitable Solvents | Petroleum Ether, Hexane | [9][12] |
| Purity (General Expectation) | High | [10] | |
| Column Chromatography | Stationary Phase | Silica Gel | [12] |
| Mobile Phase Example | Petroleum Ether | [12] | |
| Purity (General Expectation) | High | [13] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is based on a documented synthesis and purification of this compound.[1]
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter (recommended to prevent bumping), a short path distillation head with a condenser, a receiving flask, and a vacuum source with a trap.[7]
-
Use a magnetic stirrer and a heating mantle to heat the distillation flask.
-
Ensure all glassware joints are properly greased and sealed to maintain a good vacuum.
-
-
Procedure:
-
Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Connect the flask to the distillation apparatus.
-
Turn on the magnetic stirrer.
-
Gradually apply vacuum to the system. A pressure of approximately 1.00 mm Hg should be achieved.
-
Once the desired vacuum is stable, begin to gently heat the flask.
-
Collect the fraction that distills at 58-60 °C.
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The main impurity, tert-butyl 4-(tert-butyl)phenyl sulfide, will remain in the distillation flask as a higher-boiling residue.[1]
-
After collecting the product, turn off the heat and allow the apparatus to cool completely before releasing the vacuum.
-
Protocol 2: Purification by Recrystallization
This is a general protocol for recrystallization, with suggested solvents for this compound.
-
Solvent Selection:
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Based on the properties of similar compounds, non-polar solvents like petroleum ether or hexane are good starting points.[9][12]
-
Test the solubility of a small amount of the crude product in the chosen solvent at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent (e.g., petroleum ether).
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
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If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent.
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Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification and analysis of crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. 4-Tert-butylphenol - analysis - Analytice [analytice.com]
- 4. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. google.com [google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mt.com [mt.com]
- 11. rubingroup.org [rubingroup.org]
- 12. scispace.com [scispace.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Storage and Handling of 4-tert-butylthiophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-tert-butylthiophenol during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses common problems observed during the storage of this compound, which often indicate product degradation through oxidation.
| Observation | Potential Cause | Recommended Action(s) |
| Color Change (Colorless to Yellow/Brown) | Oxidation of the thiol group to form colored disulfide and other byproducts. This is accelerated by exposure to air (oxygen) and light. | 1. Immediately blanket the container with an inert gas (Argon or Nitrogen).2. Store the container in a cool, dark place, preferably at or below -20°C for long-term storage.[1] 3. Verify the purity of the material using analytical methods such as GC-MS or NMR spectroscopy. |
| Precipitate Formation | Formation of the less soluble disulfide dimer (di(4-tert-butylphenyl) disulfide) due to oxidation. | 1. If the product is in a solvent, attempt to dissolve the precipitate by gently warming the solution under an inert atmosphere. 2. If the precipitate does not redissolve, it is likely the disulfide. The purity of the supernatant should be assessed before use. 3. For future prevention, ensure storage under a strictly inert and dry atmosphere. |
| Inconsistent Experimental Results | Degradation of this compound leading to a lower concentration of the active thiol. | 1. Quantify the free thiol content of your stored material using Ellman's Test before each use (see Experimental Protocols section). 2. Prepare fresh solutions from a new or properly stored batch of this compound. 3. Aliquot the material upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk stock to air.[1] |
| Strong, Unpleasant Odor in the Lab | Volatilization of the thiol. While characteristic, a strong odor may indicate a leaking container. | 1. Check the container seal for any damage. Reseal the container, preferably with paraffin film, after flushing with an inert gas. 2. Always handle this compound in a well-ventilated fume hood. 3. Neutralize any spills or contaminated glassware with a bleach solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway is the oxidation of the thiol (-SH) group. In the presence of oxygen, two molecules of this compound can couple to form a disulfide bond, resulting in di(4-tert-butylphenyl) disulfide. This process can be catalyzed by trace metals and accelerated by exposure to light and elevated temperatures.[2]
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, this compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container. The storage temperature should be maintained at -20°C or lower, and the material should be protected from light by using an amber vial or by storing it in a dark location.[1]
Q3: Can I store this compound in a solution?
A3: While it is best to store the neat compound under an inert atmosphere, short-term storage in a deoxygenated solvent can be acceptable. If you need to store it in solution, use a high-purity, anhydrous, and deoxygenated solvent. Sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before dissolving the thiol. Store the resulting solution under an inert atmosphere at -20°C and use it as quickly as possible.
Q4: How can I tell if my this compound has oxidized?
A4: Visual inspection may reveal a color change from colorless to yellow or the formation of a precipitate. However, the most reliable method is to quantify the free thiol content using a method like Ellman's Test or to analyze the material's purity by techniques such as NMR spectroscopy or GC-MS.
Q5: Are there any antioxidants I can add to improve the stability of this compound?
A5: While specific data for this compound is limited, hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) are commonly used to stabilize organic compounds prone to oxidation. Radical scavengers such as α-tocopherol (Vitamin E) or aqueous-phase antioxidants like ascorbic acid could also be considered, depending on the application and solvent system. The effectiveness of these antioxidants would need to be validated for your specific storage conditions.
Experimental Protocols
Protocol 1: Quantification of Free Thiol Content using Ellman's Test
This protocol allows for the quantification of the active thiol content in a sample of this compound to assess its purity and degradation.
Materials:
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
This compound sample
-
Spectrophotometer
Procedure:
-
Prepare DTNB Stock Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Prepare Sample Solution: Accurately prepare a dilute solution of your this compound sample in the reaction buffer. The final concentration should be in the low micromolar range.
-
Reaction Setup: In a cuvette, mix 50 µL of the DTNB stock solution with 2.5 mL of the reaction buffer.
-
Blank Measurement: Measure the absorbance of the DTNB solution at 412 nm. This will serve as your blank.
-
Sample Measurement: Add a known volume (e.g., 100 µL) of your diluted this compound sample to the cuvette. Mix thoroughly by gentle inversion.
-
Incubation: Allow the reaction to proceed at room temperature for 15 minutes, protected from light.
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Absorbance Reading: Measure the absorbance of the solution at 412 nm.
-
Calculation: The concentration of the thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB²⁻) product (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration of the thiol.
Protocol 2: Accelerated Stability Study
This protocol can be used to evaluate the effectiveness of different storage conditions or the addition of antioxidants on the stability of this compound over a shorter timeframe.
Materials:
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Multiple vials of this compound from the same batch
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Selected antioxidant(s) (e.g., BHT, α-tocopherol)
-
Inert gas (argon or nitrogen)
-
Temperature-controlled ovens or incubators
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Equipment for thiol quantification (as per Protocol 1)
Procedure:
-
Sample Preparation:
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Control Group: Aliquot this compound into several vials under ambient air.
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Inert Atmosphere Group: Aliquot this compound into several vials, flush with argon or nitrogen for 1-2 minutes, and then seal tightly.
-
Antioxidant Group(s): Prepare stock solutions of the chosen antioxidant(s) in a small amount of a suitable solvent. Add the antioxidant solution to vials of this compound to achieve the desired final concentration (e.g., 0.1% w/w). Mix thoroughly and prepare sets stored under both ambient air and inert atmosphere.
-
-
Storage Conditions: Place the prepared vials in incubators set at different temperatures (e.g., room temperature (25°C) and an elevated temperature (40°C)).
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Time Points: At designated time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each condition.
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Analysis: For each time point, quantify the free thiol content of the sample using Ellman's Test (Protocol 1).
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Data Analysis: Plot the percentage of remaining free thiol against time for each storage condition. This will allow for a comparison of the degradation rates under different conditions and the effectiveness of the tested antioxidants.
Visualizations
Caption: Oxidation pathway of this compound to its disulfide.
Caption: Recommended workflow for the storage and handling of this compound.
References
side reactions of 4-tert-butylthiophenol with specific reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-butylthiophenol. It addresses common side reactions and provides experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most prevalent side reaction is the oxidation of the thiol group to form 4,4'-di-tert-butyldiphenyl disulfide, especially upon exposure to air, light, or oxidizing agents.[1][2] Under stronger oxidizing conditions, overoxidation to the corresponding sulfonic acid can occur. Other potential side reactions include electrophilic substitution on the aromatic ring and issues related to the stability of the tert-butyl group under certain acidic conditions.
Q2: How can I minimize the formation of 4,4'-di-tert-butyldiphenyl disulfide during storage and handling?
A2: To minimize disulfide formation, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon).[3] Store the compound in a cool, dark place, and use deoxygenated solvents for reactions. The use of antioxidants or radical scavengers can also be considered for long-term storage, although this may interfere with subsequent reactions.
Q3: What is the expected regioselectivity in electrophilic aromatic substitution reactions of this compound?
A3: The thiol (-SH) and the tert-butyl groups are both ortho, para-directing. However, due to the significant steric hindrance of the tert-butyl group, electrophilic attack is favored at the positions ortho to the thiol group (C2 and C6). The large size of the tert-butyl group makes substitution at the positions ortho to it (C3 and C5) sterically hindered.
Q4: Can the tert-butyl group be cleaved during reactions?
A4: The tert-butyl group is generally stable under many reaction conditions. However, under strongly acidic conditions, particularly at elevated temperatures, cleavage of the tert-butyl group to form isobutylene can occur. This is a known side reaction in Friedel-Crafts reactions where a tert-butyl group is present on the aromatic ring.[4]
Troubleshooting Guides
Oxidation Reactions
Issue: My reaction is producing a significant amount of 4,4'-di-tert-butyldiphenyl disulfide instead of the desired thioether or other thiol-derived product.
| Possible Cause | Troubleshooting Steps |
| Air exposure | - Perform the reaction under an inert atmosphere (nitrogen or argon).- Use solvents that have been thoroughly deoxygenated by sparging with an inert gas or by freeze-pump-thaw cycles. |
| Presence of oxidizing impurities | - Purify solvents and reagents to remove any potential oxidizing contaminants.- Consider adding a small amount of a reducing agent like dithiothreitol (DTT) if compatible with the desired reaction. |
| Light exposure | - Protect the reaction mixture from light by wrapping the flask in aluminum foil. |
Issue: Overoxidation to sulfonic acid is observed.
| Possible Cause | Troubleshooting Steps |
| Oxidizing agent is too strong | - Use a milder oxidizing agent. For disulfide formation, options include dimethyl sulfoxide (DMSO) or iodine.[5][6] For other transformations, carefully select an oxidant that is compatible with the thiol group. |
| Reaction conditions are too harsh | - Lower the reaction temperature and shorten the reaction time.- Carefully control the stoichiometry of the oxidizing agent. |
Quantitative Data on Oxidation Products:
While specific quantitative data for the oxidation of this compound is limited in the reviewed literature, the following table provides a general overview of expected products with different oxidizing agents.
| Oxidizing Agent | Primary Expected Product | Potential Side Product(s) | Typical Conditions | Reference |
| Air/Light | 4,4'-Di-tert-butyldiphenyl disulfide | - | Ambient | [1][2] |
| Hydrogen Peroxide (H₂O₂) | 4,4'-Di-tert-butyldiphenyl disulfide or 4-tert-butylbenzenesulfonic acid | Overoxidation products | Varies with concentration and catalyst | [7][8] |
| m-CPBA | 4-tert-Butylbenzenesulfonic acid | Disulfide | Organic solvent | [9] |
| Oxone®/NaHCO₃ | 4-tert-Butylbenzenesulfonic acid | Disulfide at low conversions | CH₃CN-H₂O | [10] |
Electrophilic Aromatic Substitution
Issue: My nitration or halogenation reaction is giving a mixture of isomers that are difficult to separate.
| Possible Cause | Troubleshooting Steps |
| Reaction conditions favoring multiple substitutions | - Control the stoichiometry of the electrophile to favor mono-substitution.- Lower the reaction temperature to increase selectivity. |
| Steric and electronic effects leading to mixed isomers | - Due to the ortho, para-directing nature of both substituents, a mixture of ortho-substituted products (relative to the thiol) is expected. Purification by column chromatography or crystallization may be necessary. For bromination, the primary product is typically 2-bromo-4-(tert-butyl)thiophenol.[11] |
Experimental Protocol: Nitration of 4-tert-Butylphenol (as a proxy for this compound)
A protocol for the nitration of the related 4-tert-butylphenol provides a good starting point. Caution: Nitration of thiophenols can be hazardous due to the potential for oxidation of the thiol group.
-
Reaction: 4-tert-butylphenol (30 g, 0.2 mole) was dissolved in 200 mL of ethyl acetate and cooled to 0°C. A mixture of nitric acid (13 mL in 13 mL of water) was added dropwise, followed by a catalytic amount of NaNO₂.
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Work-up: After 45 minutes, the reaction was washed with 1N HCl. The organic layer was dried and concentrated.
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Yield: This procedure yielded 37 g of 2-nitro-4-t-butyl phenol, indicating a quantitative yield of the ortho-nitro product.[12]
Isomer Distribution in Electrophilic Substitution (Expected):
| Reaction | Major Product(s) | Minor Product(s) | Rationale |
| Nitration | 2-Nitro-4-tert-butylthiophenol | 3-Nitro-4-tert-butylthiophenol | Steric hindrance from the tert-butyl group directs the incoming nitro group to the position ortho to the thiol. |
| Bromination | 2-Bromo-4-tert-butylthiophenol | 3-Bromo-4-tert-butylthiophenol | Similar to nitration, steric hindrance favors substitution at the C2 position. |
Michael Addition
Issue: The Michael addition of this compound to an α,β-unsaturated carbonyl compound is slow or incomplete.
| Possible Cause | Troubleshooting Steps |
| Insufficiently activated Michael acceptor | - Use a more electron-deficient Michael acceptor.- Consider using a catalyst to activate the acceptor. |
| Low nucleophilicity of the thiol | - Convert the thiol to the more nucleophilic thiolate by adding a non-nucleophilic base (e.g., triethylamine, DBU). The reaction is typically base-catalyzed. |
| Reversibility of the reaction (retro-Michael addition) | - Use an excess of the thiol to shift the equilibrium towards the product.- Trap the product as it is formed, if possible. |
Experimental Protocol: General Thiol-Michael Addition
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Reaction: The thiol and the Michael acceptor are typically reacted in a polar aprotic solvent like THF or acetonitrile. A catalytic amount of a base (e.g., an amine or a phosphine) is added to initiate the reaction.[13]
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Monitoring: The reaction progress can be monitored by TLC, GC-MS, or NMR spectroscopy.
-
Work-up: The reaction is typically quenched with a mild acid, and the product is extracted and purified.
Visualizations
Caption: General workflow for the oxidation of this compound.
Caption: Logical relationship in electrophilic substitution of this compound.
References
- 1. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyl Ethers [organic-chemistry.org]
- 12. prepchem.com [prepchem.com]
- 13. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
analytical techniques for detecting impurities in 4-tert-butylthiophenol
Welcome to the Technical Support Center for the Analysis of 4-tert-butylthiophenol. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in this compound, a key intermediate in various manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Impurities in this compound can originate from the synthesis process or degradation. Common process-related impurities include unreacted starting materials like thiophenol and side-products such as tert-butyl 4-(tert-butyl)phenyl sulfide [1]. Degradation, particularly through oxidation, can lead to the formation of di-(4-tert-butylphenyl) disulfide [2].
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: Several analytical techniques are effective for impurity profiling of this compound. The most common are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities, often coupled with UV or MS detection.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful method for quantifying impurities without the need for specific impurity reference standards, by comparing the integral of an analyte signal to that of a certified internal standard[2][3].
Q3: Why is it important to monitor impurities in this compound?
A3: Monitoring and controlling impurities is crucial as they can affect the quality, stability, and safety of the final product[4]. In pharmaceutical applications, even trace amounts of certain impurities can have unintended biological effects or alter the efficacy of the active pharmaceutical ingredient (API)[4].
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Q1: I am observing peak tailing for this compound and its impurities. What could be the cause and how can I fix it?
A1: Peak tailing for active compounds like thiols is a common issue in GC analysis.
-
Cause: Active sites in the injector liner or on the column can cause secondary interactions with the thiol group.
-
Solution:
Q2: I am seeing ghost peaks in my chromatograms. What is the source of these peaks?
A2: Ghost peaks are extraneous peaks that can appear in your chromatogram.
-
Cause: Contamination in the GC system is a frequent cause. This can come from a bleeding septum, contaminated inlet liner, or carryover from a previous injection of a highly concentrated sample.
-
Solution:
Q3: My retention times are shifting between runs. What should I check?
A3: Retention time shifts can lead to incorrect peak identification.
-
Cause: Fluctuations in carrier gas flow rate, oven temperature, or leaks in the system can cause retention time instability.
-
Solution:
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: My peaks for sulfur-containing impurities are broad and show poor resolution. How can I improve this?
A1: Poor peak shape and resolution can compromise quantification.
-
Cause: Secondary interactions with the stationary phase or an inappropriate mobile phase can lead to broad peaks. Sulfur-containing compounds can be challenging to analyze on traditional C18 columns[7].
-
Solution:
-
Consider using a column with a different stationary phase, such as a biphenyl phase, which can offer improved retention and selectivity for aromatic sulfur compounds through π-π interactions[7].
-
Optimize the mobile phase composition. Adjusting the pH or the organic modifier concentration can improve peak shape[8].
-
Ensure your sample is dissolved in the mobile phase to avoid solvent mismatch effects.
-
Q2: I am experiencing a drifting baseline. What are the likely causes?
A2: A drifting baseline can affect the accuracy of peak integration.
-
Cause: A drifting baseline can be caused by a contaminated detector cell, a column that is not fully equilibrated, or changes in the mobile phase composition.
-
Solution:
Q3: Why is the backpressure of my HPLC system fluctuating?
A3: Pressure fluctuations can affect the stability of the baseline and retention times.
-
Cause: Air bubbles in the pump, worn pump seals, or leaks in the system are common causes of pressure fluctuations.
-
Solution:
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
This protocol is designed for the separation and identification of volatile and semi-volatile impurities in this compound.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 m/z.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using the area percent normalization method.
Protocol 2: HPLC-UV Method for Impurity Quantification
This protocol is suitable for quantifying known and unknown impurities in this compound.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: Biphenyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size) for enhanced separation of aromatic sulfur compounds[7]. A C18 column can also be used as a starting point.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with 40% acetonitrile and increase to 95% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the percentage of each impurity using the area percent method. For known impurities, quantification can be performed using an external standard calibration curve.
Protocol 3: Quantitative NMR (qNMR) for Purity Assessment
This protocol provides a direct and accurate measurement of the purity of this compound and the quantification of impurities without requiring reference standards for each impurity.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., CDCl₃) and dissolve the sample completely.
-
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
NMR Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation of the nuclei. A D1 of 30 seconds is a good starting point.
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Integrate the signals corresponding to the impurities.
-
Calculate the purity and the amount of each impurity using the following formula[9]: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Quantitative Data Summary
The following tables provide typical performance data for the analytical methods described. These values are estimates and should be determined experimentally during method validation.
Table 1: Typical GC-MS Performance for Impurity Analysis
| Impurity | Typical LOD (ng/mL) | Typical LOQ (ng/mL) |
| Thiophenol | 1 - 10 | 5 - 30 |
| tert-butyl 4-(tert-butyl)phenyl sulfide | 5 - 20 | 15 - 60 |
| Di-(4-tert-butylphenyl) disulfide | 5 - 25 | 15 - 75 |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) are highly dependent on the instrument and method conditions[10][11][12].
Table 2: Typical HPLC-UV Performance for Impurity Analysis
| Impurity | Typical LOD (µg/mL) | Typical LOQ (µg/mL) | Linearity (r²) |
| Thiophenol | 0.05 - 0.2 | 0.15 - 0.6 | > 0.999 |
| tert-butyl 4-(tert-butyl)phenyl sulfide | 0.1 - 0.5 | 0.3 - 1.5 | > 0.999 |
| Di-(4-tert-butylphenyl) disulfide | 0.1 - 0.5 | 0.3 - 1.5 | > 0.999 |
Method validation should be performed according to ICH guidelines to establish linearity, accuracy, and precision[13][14].
Visualizations
Caption: General workflow for impurity analysis in this compound.
Caption: Decision tree for troubleshooting common chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. agilent.com [agilent.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. glsciences.eu [glsciences.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. journalbji.com [journalbji.com]
- 14. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical pr… [ouci.dntb.gov.ua]
Technical Support Center: Scaling Up 4-tert-Butylthiophenol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of 4-tert-butylthiophenol from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent industrial synthesis routes for this compound are:
-
Direct Alkylation of Thiophenol: This method involves the reaction of thiophenol with isobutylene in the presence of an acid catalyst, such as a boron trifluoride-phosphoric acid complex.[1]
-
Newman-Kwart Rearrangement: This route starts with the more readily available 4-tert-butylphenol. The phenol is converted to an O-aryl thiocarbamate, which then undergoes thermal or catalyzed rearrangement to an S-aryl thiocarbamate.[2] Subsequent hydrolysis yields the desired thiophenol.[2]
-
Reduction of 4-tert-butylbenzenesulfonyl chloride: This process involves the reduction of 4-tert-butylbenzenesulfonyl chloride to the corresponding thiophenol.[3]
Q2: What are the key safety concerns when handling this compound and its precursors?
A2: Thiophenols, including this compound, present several safety hazards:
-
Toxicity: Thiophenols are toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6] They can cause irritation to the skin, eyes, and respiratory system.[5][7]
-
Flammability: Thiophenol is a flammable liquid and vapor.[5][8]
-
Air Sensitivity: Thiophenols can be sensitive to air and may oxidize.[5][8]
-
Environmental Hazard: They are very toxic to aquatic life with long-lasting effects.[8]
It is crucial to handle these chemicals in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have emergency procedures in place.[6][8]
Q3: What are the major challenges when scaling up the synthesis from a lab to a pilot plant?
A3: Scaling up chemical processes introduces several challenges that need to be carefully managed:
-
Heat Management: Exothermic reactions can become difficult to control in larger reactors due to a lower surface-area-to-volume ratio, potentially leading to runaway reactions.[9][10]
-
Mixing and Mass Transfer: Ensuring efficient and uniform mixing is critical for consistent reaction kinetics and to avoid localized "hot spots" or areas of high concentration, which can be more challenging in larger vessels.[9][10]
-
Process Control: Maintaining precise control over parameters like temperature, pressure, and reagent addition rates is more complex at a larger scale.
-
Material Handling: The logistics of handling larger quantities of raw materials, intermediates, and waste streams need to be carefully planned and executed safely.
-
Purification: Purification methods that are straightforward in the lab, such as column chromatography, are often not practical at an industrial scale. Distillation and crystallization are more common.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation. - Formation of side products. | - Monitor the reaction progress using techniques like TLC or GC. - Optimize the reaction temperature and time based on pilot plant trials. - Ensure the catalyst is active and used in the correct amount. - Investigate and minimize side reactions by adjusting reaction conditions. |
| Formation of Di-tert-butyl Disulfide | Oxidation of the thiophenol product. | - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.[11] - Consider using antioxidants.[11] |
| Formation of tert-butyl 4-(tert-butyl)phenyl sulfide | A common byproduct in the direct alkylation of thiophenol.[1] | - Optimize the stoichiometry of reactants. - Adjust the reaction temperature and time to favor the formation of the desired product. |
| Reaction Stalls or is Sluggish | - Insufficient mixing. - Low reaction temperature. - Impurities in starting materials. | - Ensure adequate agitation for the reactor size. - Verify and adjust the reaction temperature. - Use starting materials of appropriate purity. |
| Difficulties in Product Isolation/Purification | - Formation of emulsions during aqueous workup. - Product co-distilling with impurities. | - For emulsions, consider adding brine or adjusting the pH. - For distillation challenges, use a column with a sufficient number of theoretical plates and optimize the vacuum and temperature. |
| Uncontrolled Exotherm | Inadequate heat removal in a larger reactor. | - Ensure the pilot plant reactor's cooling system is appropriately sized and functioning correctly. - Slow down the rate of addition of reagents for highly exothermic steps. |
Experimental Protocols
Synthesis of this compound via Direct Alkylation
Materials:
-
Thiophenol
-
Isobutylene
-
Boron trifluoride-phosphoric acid complex
-
Toluene
-
Magnesium sulfate
Procedure:
-
Charge a suitable reactor with thiophenol and the boron trifluoride-phosphoric acid complex.
-
Cool the mixture to 0°C with stirring.
-
Slowly add isobutylene to the mixture, maintaining the temperature between 0-10°C.
-
After the addition is complete, continue stirring at 0-10°C for two hours.
-
Heat the mixture to 70°C and stir at 70-75°C for two hours.
-
Cool the reaction mixture to 25°C.
-
Separate the organic layer from the catalyst layer and dilute it with toluene.
-
Wash the toluene layer with water multiple times.
-
Dry the organic layer with magnesium sulfate.
-
Evaporate the toluene under reduced pressure.
-
Purify the residue by vacuum distillation to obtain 4-(tert-butyl)thiophenol.[1]
Synthesis of this compound via Newman-Kwart Rearrangement
Step 1: Synthesis of O-(4-tert-butylphenyl) dimethylthiocarbamate
-
Deprotonate 4-tert-butylphenol with a suitable base.
-
React the resulting phenoxide with N,N-dimethylthiocarbamoyl chloride to form the O-aryl thiocarbamate.[2]
Step 2: Newman-Kwart Rearrangement
-
Heat the O-aryl thiocarbamate to a high temperature (typically 200-300°C) to induce intramolecular rearrangement to the S-aryl thiocarbamate.[2] This step requires careful temperature control, especially at a larger scale.
Step 3: Hydrolysis
-
Hydrolyze the S-aryl thiocarbamate using a strong base like sodium hydroxide or potassium hydroxide in an alcoholic solvent to yield the this compound.[2]
Data Presentation
Table 1: Comparison of Synthesis Routes
| Parameter | Direct Alkylation | Newman-Kwart Rearrangement | Reduction of Sulfonyl Chloride |
| Starting Material | Thiophenol, Isobutylene | 4-tert-butylphenol | 4-tert-butylbenzenesulfonyl chloride |
| Key Reagents | Acid catalyst (e.g., BF₃·H₃PO₄) | N,N-dimethylthiocarbamoyl chloride, Base | Reducing agent |
| Typical Yield | ~68%[1] | Generally high | ~94%[3] |
| Key Challenge | Formation of sulfide byproduct[1] | High reaction temperatures for rearrangement[2] | Availability and cost of starting material |
Visualizations
Caption: Synthesis routes for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. prepchem.com [prepchem.com]
- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Thiophenol or PhSH or Phenyl mercaptan Manufacturers, with SDS [mubychem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 10. Pilot Plants in Scale-Up: Role, Challenges and Guidelines [xytelindia.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-tert-butylthiophenol and Other Thiophenol Derivatives for Researchers
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate reagents is paramount. Thiophenol and its derivatives are a versatile class of organosulfur compounds utilized in a wide array of applications, including as antioxidants, polymerization inhibitors, and intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide provides an objective comparison of 4-tert-butylthiophenol with other thiophenol derivatives, supported by experimental data, to aid in the selection of the most suitable compound for specific research needs.
Physicochemical Properties: A Comparative Overview
The reactivity and utility of thiophenol derivatives are largely governed by their physicochemical properties, such as acidity (pKa) and the strength of the sulfur-hydrogen (S-H) bond, quantified by the bond dissociation energy (BDE). These parameters are significantly influenced by the nature and position of substituents on the aromatic ring.
The tert-butyl group in the para position of this compound is an electron-donating group through induction and hyperconjugation. This electronic effect modulates its properties in comparison to the parent thiophenol and derivatives with electron-withdrawing or other electron-donating groups.
Acidity (pKa)
The acidity of the thiol proton is a critical factor in many of its reactions, particularly in its role as a nucleophile. The pKa value indicates the ease of deprotonation to form the thiophenolate anion. A lower pKa value corresponds to a stronger acid. Thiophenols are generally more acidic than their corresponding phenols.[3]
Table 1: Comparison of pKa Values for Thiophenol and Related Compounds
| Compound | Substituent (para) | pKa Value | Reference |
| Thiophenol | -H | 6.62 | [3] |
| This compound | -C(CH₃)₃ | 6.76 (Predicted) | [4] |
| 4-Methylthiophenol | -CH₃ | Not explicitly found | - |
| 4-Chlorothiophenol | -Cl | Not explicitly found | - |
| Phenol | -H | 9.95 | [3] |
| 4-tert-butylphenol | -C(CH₃)₃ | 10.16 | [5] |
Bond Dissociation Energy (S-H BDE)
The S-H bond dissociation energy is a key indicator of a compound's ability to act as a radical scavenger, a primary mechanism for antioxidant activity. A lower BDE signifies a weaker S-H bond, which can be more readily cleaved to donate a hydrogen atom to a radical species, thereby neutralizing it.
Theoretical studies have shown that the S-H BDE of substituted thiophenols correlates with the electronic properties of the substituent.[6][7] Electron-donating groups, such as alkyl groups, are expected to lower the BDE by stabilizing the resulting thiyl radical. Conversely, electron-withdrawing groups tend to increase the BDE. Although a specific experimental value for this compound was not found in the reviewed literature, it is anticipated to have a lower S-H BDE than thiophenol, enhancing its potential as a hydrogen atom donor.
Table 2: Calculated S-H Bond Dissociation Energies (BDEs) of para-Substituted Thiophenols
| Compound | Substituent (para) | S-H BDE (kJ/mol) | Reference |
| 4-Aminothiophenol | -NH₂ | 321.6 | [7] |
| 4-Methoxythiophenol | -OCH₃ | 326.6 | [7] |
| 4-Methylthiophenol | -CH₃ | 329.1 | [7] |
| Thiophenol | -H | 332.6 | [7] |
| 4-Fluorothiophenol | -F | 332.8 | [7] |
| 4-Chlorothiophenol | -Cl | 333.3 | [7] |
| 4-(Trifluoromethyl)thiophenol | -CF₃ | 338.4 | [7] |
| 4-Cyanothiophenol | -CN | 339.4 | [7] |
| 4-Nitrothiophenol | -NO₂ | 342.1 | [7] |
| This compound | -C(CH₃)₃ | (Expected to be < 332.6) | - |
Note: The BDE values are from theoretical calculations and serve for comparative purposes.
Performance as an Antioxidant
The primary role of many thiophenol derivatives in industrial and biological contexts is to inhibit oxidative degradation by scavenging free radicals.[4] The antioxidant capacity can be evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being among the most common.[8]
A comparative study of 17 pairs of phenol and thiophenol analogues demonstrated that the radical scavenging activity is highly structure-dependent.[8] In general, thiophenols can be potent antioxidants. The electron-donating tert-butyl group in this compound is expected to enhance its antioxidant activity compared to the unsubstituted thiophenol by lowering the S-H BDE and stabilizing the resulting thiyl radical.
While direct comparative IC₅₀ values for this compound were not available in the literature reviewed, the data from analogous compounds suggest that para-alkyl substitution is favorable for antioxidant activity.[8]
Nucleophilicity and Reactivity in Synthesis
Thiophenolates, formed by the deprotonation of thiophenols, are excellent nucleophiles and are widely used in organic synthesis for the formation of carbon-sulfur bonds. The nucleophilicity of the thiophenolate is influenced by the substituents on the aromatic ring. Electron-donating groups, like the tert-butyl group, increase the electron density on the sulfur atom, thereby enhancing its nucleophilicity.
Kinetic studies of nucleophilic aromatic substitution (SNAr) reactions involving various biothiols have provided insights into the factors governing their reactivity.[9] It is expected that this compound would exhibit greater nucleophilic reactivity than thiophenol or thiophenols bearing electron-withdrawing groups in SN2 and SNAr type reactions.
Visualizing Concepts and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General chemical structure of thiophenol derivatives.
Caption: Experimental workflow for DPPH/ABTS antioxidant assays.
Caption: Hydrogen Atom Transfer (HAT) mechanism of antioxidant action.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data. Below are representative protocols for the DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
Objective: To determine the ability of a thiophenol derivative to scavenge the DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Thiophenol derivatives (test samples)
-
Trolox (standard antioxidant)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.
-
Preparation of Sample and Standard Solutions: Prepare a series of dilutions of the test thiophenols and the Trolox standard in methanol.
-
Assay: a. To each well of a 96-well plate, add a specific volume of the sample or standard solution (e.g., 20 µL). b. Add the DPPH working solution to each well (e.g., 180 µL). c. For the blank, use methanol instead of the sample solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: Plot the % Inhibition against the concentration of the sample/standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
Objective: To measure the capacity of a thiophenol derivative to scavenge the ABTS radical cation (ABTS•⁺).
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Thiophenol derivatives (test samples)
-
Trolox (standard antioxidant)
-
96-well microplate
-
Microplate reader (734 nm)
Procedure:
-
Preparation of ABTS•⁺ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample and Standard Solutions: Prepare a series of dilutions of the test thiophenols and the Trolox standard.
-
Assay: a. Add a specific volume of the sample or standard solution (e.g., 10 µL) to the wells of a 96-well plate. b. Add the ABTS•⁺ working solution (e.g., 190 µL) to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
IC₅₀ or TEAC Determination: Determine the IC₅₀ value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion
This compound presents a unique profile among thiophenol derivatives. The presence of the electron-donating tert-butyl group is expected to decrease its acidity slightly compared to thiophenol, while simultaneously lowering the S-H bond dissociation energy and enhancing its nucleophilicity and antioxidant capacity. For applications requiring a potent hydrogen atom donor or a strong nucleophile, this compound is a promising candidate. However, for applications where higher acidity is critical, the parent thiophenol or derivatives with electron-withdrawing groups may be more suitable. The selection of the optimal thiophenol derivative will ultimately depend on the specific requirements of the intended application, and the data and protocols provided herein serve as a guide for making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 5. Substituent effects on the S–H bond dissociation energies of thiophenols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Polymerization Inhibitors: Evaluating 4-tert-butylthiophenol Against Industry Standards
For researchers, scientists, and professionals in drug development, the prevention of premature polymerization is a critical concern for ensuring monomer stability during storage, transport, and processing. This guide provides a comparative overview of the efficacy of various polymerization inhibitors, with a focus on the potential role of 4-tert-butylthiophenol (4-TBT) in relation to established alternatives such as phenolic compounds and stable nitroxide radicals.
While extensive data exists for common inhibitors, direct comparative studies on the efficacy of this compound are limited. This guide synthesizes available experimental data for well-known inhibitors and discusses the theoretical basis for the inhibitory action of 4-TBT, highlighting the need for further quantitative analysis to fully ascertain its comparative performance.
Quantitative Comparison of Polymerization Inhibitor Efficacy
The following table summarizes the performance of several common polymerization inhibitors in the context of styrene polymerization, a widely studied model system. The data is derived from studies evaluating polymer growth and monomer conversion over a specified period.[1]
| Inhibitor Class | Inhibitor Name | Abbreviation | Polymer Growth (%) (after 4h) | Monomer Conversion (%) (after 4h) |
| Phenolic | 2,6-di-tert-butyl-4-methoxyphenol | DTBMP | 16.40 | 0.048 |
| Butylated Hydroxytoluene | BHT | 42.50 | 0.111 | |
| 4-tert-butylcatechol | TBC | - | - | |
| Tert-butyl hydroquinone | TBHQ | - | - | |
| 4-Methoxyphenol | MEHQ | - | - | |
| Nitroxide Radical | 4-hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl | 4-hydroxy-TEMPO | 24.85 | 0.065 |
| 4-oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl | 4-oxo-TEMPO | 46.8 | 0.134 | |
| Thiophenolic | This compound | 4-TBT | Data Not Available | Data Not Available |
Note: A lower polymer growth and monomer conversion percentage indicates higher inhibitor efficacy.[1] The performance of TBC, TBHQ, and MEHQ was found to be lower than that of DTBMP and BHT.[1]
Experimental Protocols
The evaluation of polymerization inhibitor efficacy typically involves monitoring the extent of polymerization of a monomer over time in the presence of the inhibitor. A common experimental setup is as follows:
Objective: To determine the effectiveness of an inhibitor in preventing the thermal polymerization of styrene.
Materials:
-
Styrene monomer
-
Polymerization inhibitor (e.g., DTBMP, BHT, 4-hydroxy-TEMPO, 4-oxo-TEMPO)
-
Undesired polymer (UP) seed material
-
Solvent (e.g., toluene)
Procedure:
-
A specific amount of undesired polymer (UP) seed is dissolved in styrene monomer in a reaction vessel.
-
The inhibitor to be tested is added to the styrene/UP mixture at a predetermined concentration (e.g., 50 ppm).
-
The reaction vessel is sealed and placed in a controlled temperature environment (e.g., 120°C).
-
The reaction is allowed to proceed for a set duration (e.g., 4 hours).
-
After the specified time, the reaction is quenched, and the amount of newly formed polymer is determined. This can be done by precipitating the polymer in a non-solvent (e.g., methanol), followed by filtration, drying, and weighing.
-
The polymer growth percentage is calculated using the formula: Growth % = [(Final Polymer Weight - Initial UP Seed Weight) / Initial UP Seed Weight] x 100
-
The monomer conversion percentage can also be determined through techniques like gas chromatography (GC) to measure the remaining monomer concentration.[1]
Mechanism of Action and Signaling Pathways
The primary mechanism by which most polymerization inhibitors function is through the scavenging of free radicals, which are the initiators and propagators of the polymerization chain reaction.
Radical Polymerization and Inhibition
The process of radical polymerization and its inhibition can be visualized as a series of competing reactions.
Caption: General workflow of radical polymerization and inhibition.
Phenolic Inhibitors
Phenolic compounds, such as BHT and MEHQ, act as inhibitors by donating a hydrogen atom from their hydroxyl group to a propagating radical (P•), thereby terminating the polymer chain growth. The resulting phenoxy radical is resonance-stabilized and less reactive, preventing it from initiating new polymer chains.[2]
Caption: Inhibition mechanism of phenolic compounds.
Nitroxide Radical Inhibitors
Stable nitroxide radicals, such as TEMPO, are highly efficient "true inhibitors." They directly trap carbon-centered propagating radicals to form stable, non-radical adducts, effectively halting the polymerization process.
Caption: Inhibition mechanism of nitroxide radicals.
Potential Mechanism of this compound (4-TBT)
While specific experimental data on the polymerization inhibition mechanism of 4-TBT is scarce, its chemical structure as a thiophenol suggests a potential role as a radical scavenger. Thiophenols can act as chain transfer agents in radical polymerization by donating the hydrogen atom from the thiol group (-SH) to a propagating radical. This terminates the growing polymer chain and generates a thiyl radical (Ar-S•).
The effectiveness of a thiophenol as an inhibitor versus a retarder would depend on the reactivity of the resulting thiyl radical. If the thiyl radical is sufficiently stable and unreactive towards initiating new polymer chains, 4-TBT would function as an inhibitor.
Caption: Postulated inhibition mechanism of 4-TBT.
Conclusion and Future Outlook
Established polymerization inhibitors such as DTBMP and 4-hydroxy-TEMPO have demonstrated high efficacy in preventing the premature polymerization of monomers like styrene. Their mechanisms of action are well-understood and supported by extensive experimental data.
The potential of this compound as a polymerization inhibitor is plausible based on the known radical scavenging activity of thiophenols. However, the lack of direct comparative experimental data makes it difficult to definitively position its efficacy relative to industry-standard inhibitors. Further research is required to quantify the inhibitory performance of 4-TBT, including the determination of key parameters such as induction period, polymer growth inhibition, and the reactivity of the resulting thiyl radical. Such studies would be invaluable in assessing its suitability as a viable alternative or synergistic component in polymerization inhibition systems.
References
A Comparative Guide to the Antioxidant Activity of 4-tert-butylthiophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antioxidant activity of 4-tert-butylthiophenol, presenting a comparative assessment against established antioxidant benchmarks: Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT). The information herein is supported by experimental data from various in vitro assays to facilitate objective evaluation and inform further research and development.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of this compound and the selected benchmarks was evaluated using standard in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay. The results, including Trolox Equivalent (TE) and IC50 values, are summarized in the table below. A higher TE value and a lower IC50 value are indicative of greater antioxidant potential.
| Compound | DPPH Assay | ABTS Assay | FRAP Assay |
| This compound | TE: 0.65[1] | TE: 0.78[1] | Data Not Available |
| 4-tert-butylphenol | TE: 1.05[1] | TE: 1.15[1] | Data Not Available |
| Trolox | IC50: ~3.5 µg/mL | TEAC: 1.0 (by definition)[2][3][4][5][6] | High Reducing Power |
| Ascorbic Acid | IC50: ~2-8 µg/mL[7][8][9][10][11] | High Scavenging Activity | High Reducing Power[12][13][14] |
| BHT | IC50: ~18-45 µg/mL[15][16][17][18] | Moderate Scavenging Activity | Moderate Reducing Power[19][20][21] |
Note: IC50 values for benchmark antioxidants can vary depending on specific experimental conditions. The data for this compound and 4-tert-butylphenol are presented as Trolox Equivalents (TE), as reported in the study by Vlocskó et al. (2025)[1].
Signaling Pathway: Nrf2-ARE Antioxidant Response
Phenolic and thiophenolic compounds, including this compound, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the antioxidant defense system. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, electrophiles, or certain antioxidant compounds, Keap1 is modified, leading to the release and stabilization of Nrf2. Subsequently, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative damage.
Experimental Workflow
The evaluation of antioxidant activity typically follows a standardized workflow to ensure reproducibility and comparability of results. The general steps involved in the DPPH, ABTS, and FRAP assays are outlined below.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. The reduction of the violet-colored DPPH to its pale yellow hydrazine form is measured spectrophotometrically at approximately 517 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound (this compound) and standard antioxidants in methanol.
-
-
Reaction Mixture:
-
In a 96-well plate or cuvettes, mix a volume of the test compound or standard solution with a volume of the DPPH solution.
-
A control containing only methanol and the DPPH solution is also prepared.
-
-
Incubation:
-
The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
The absorbance of each solution is measured at 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100
-
The IC50 value (concentration required to inhibit 50% of the DPPH radicals) is determined from a plot of percent inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored by the decrease in absorbance at approximately 734 nm.
Procedure:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.
-
Prepare a series of concentrations of the test compound and Trolox standard.
-
-
Reaction Mixture:
-
Add a small volume of the test compound or standard to a larger volume of the ABTS•+ working solution.
-
-
Incubation:
-
The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
-
Measurement:
-
The absorbance is measured at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.
Procedure:
-
Reagent Preparation:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Prepare a series of concentrations of the test compound and a standard (e.g., FeSO₄ or Trolox).
-
-
Reaction Mixture:
-
Add a small volume of the test compound or standard to a larger volume of the FRAP reagent.
-
-
Incubation:
-
The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement:
-
The absorbance of the blue-colored solution is measured at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺ or Trolox. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mybiosource.com [mybiosource.com]
- 3. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antibodies-online.com]
- 4. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 5. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 6. citeqbiologics.com [citeqbiologics.com]
- 7. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Comparative Analysis of 4-tert-Butylthiophenol Reaction Kinetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the reaction kinetics of antioxidant compounds is crucial for the development of novel therapeutics and stabilizing agents. This guide provides a comparative analysis of the reaction kinetics of 4-tert-butylthiophenol, a potent antioxidant, with a focus on its performance against various radicals. The information presented herein is supported by experimental data and theoretical calculations to provide a comprehensive overview of its reactivity.
Executive Summary
This compound demonstrates significant antioxidant activity, primarily through a hydrogen atom transfer (HAT) mechanism to neutralize free radicals. Its reactivity is influenced by the nature of the radical, the solvent, and steric factors. This guide will delve into a comparative analysis of its performance against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and its theoretical bond dissociation enthalpy, a key indicator of antioxidant potential. While direct comparative kinetic data for this compound against a wide array of radicals under identical conditions is limited in the current literature, this guide synthesizes available data on thiophenol derivatives to provide valuable insights into its expected reactivity.
Data Presentation: Antioxidant Activity Comparison
The antioxidant capacity of this compound can be benchmarked against other substituted thiophenols and their corresponding phenol analogs. The following table summarizes the Trolox Equivalent (TE) values for a series of substituted thiophenols and phenols in the DPPH and ABTS radical scavenging assays. A higher TE value indicates a greater antioxidant capacity. While this compound is not explicitly listed, the data for other 4-substituted thiophenols provide a strong indication of its relative activity.
Table 1: Comparative Radical Scavenging Activity of Substituted Phenols and Thiophenols [1]
| Compound No. | Substituent(s) | Phenol Derivative (TE in DPPH) | Thiophenol Derivative (TE in DPPH) | Phenol Derivative (TE in ABTS) | Thiophenol Derivative (TE in ABTS) |
| 1 | 2-NH₂ | 1.25 | 0.85 | 1.35 | 1.10 |
| 2 | 4-NH₂ | 0.90 | 0.95 | 1.05 | 1.15 |
| 3 | 4-OH | 1.10 | 0.70 | 1.20 | 0.90 |
| 4 | 4-OCH₃ | 1.30 | 0.60 | 1.40 | 0.80 |
| 5 | 2-NH₂, 4-Cl | 1.20 | 0.80 | 1.30 | 1.00 |
| 6 | 2,4-(CH₃)₂ | 1.15 | 0.75 | 1.25 | 0.95 |
| 7 | 4-F | 0.60 | 0.40 | 0.70 | 0.50 |
| 8 | 4-Cl | 0.70 | 0.50 | 0.80 | 0.60 |
| 9 | 4-Br | 0.75 | 0.55 | 0.85 | 0.65 |
| 10 | 4-CN | 0.20 | 0.10 | 0.30 | 0.15 |
| 11 | 4-NO₂ | 0.10 | 0.05 | 0.15 | 0.05 |
| 12 | 3,5-(OCH₃)₂ | 0.95 | 0.65 | 1.10 | 0.85 |
Note: The data for this compound is not explicitly available in the cited source. However, based on the trends observed for other 4-substituted thiophenols, its activity is expected to be significant.
Theoretical Insights: Bond Dissociation Enthalpy
The primary mechanism by which thiophenols act as antioxidants is through the donation of a hydrogen atom from the thiol group (S-H) to a radical species. The ease with which this hydrogen atom is donated is quantified by the Bond Dissociation Enthalpy (BDE). A lower BDE corresponds to a weaker S-H bond and, generally, a higher antioxidant activity.
Computational studies using Density Functional Theory (DFT) have shown that thiophenols generally possess lower S-H BDEs compared to the O-H BDEs of their corresponding phenols, suggesting that thiophenols can be more potent antioxidants.[2] For thiophenol itself, the experimentally determined S-H bond dissociation energy is approximately 327 kJ/mol (78.1 kcal/mol). The presence of an electron-donating group, such as a tert-butyl group at the para position, is expected to further decrease the S-H BDE, thereby enhancing its hydrogen-donating ability and antioxidant activity.
Experimental Protocols
The kinetic analysis of this compound's antioxidant activity can be performed using various established methods. The following are detailed methodologies for two common assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant. The reaction is monitored by the decrease in absorbance at approximately 517 nm.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or another suitable solvent
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of concentrations of this compound in methanol.
-
Initiate the reaction by mixing a solution of this compound with the DPPH solution in a cuvette.
-
Immediately start monitoring the decrease in absorbance at 517 nm over time using the spectrophotometer.
-
The rate of the reaction can be determined by analyzing the kinetic trace. The second-order rate constant (k) can be calculated from the pseudo-first-order rate constants obtained at different concentrations of the antioxidant.[3]
Stopped-Flow Kinetics
For very fast reactions, such as the reaction of potent antioxidants with radicals, a stopped-flow apparatus is necessary to measure the kinetics accurately.
Materials:
-
This compound solution
-
Radical solution (e.g., galvinoxyl or a peroxyl radical precursor)
-
Appropriate solvent
-
Stopped-flow spectrophotometer
Procedure:
-
Load the two reactant solutions (this compound and the radical) into separate syringes of the stopped-flow instrument.
-
Rapidly mix the two solutions by driving the syringes. The mixture flows into an observation cell.
-
The flow is abruptly stopped, and the change in absorbance or fluorescence of the reaction mixture is monitored over a very short timescale (milliseconds to seconds).
-
The kinetic data is collected and analyzed to determine the rate constant of the reaction.
Signaling Pathways and Experimental Workflows
The antioxidant action of this compound primarily involves the interception of radical chain reactions. The following diagrams illustrate the general mechanism of radical scavenging and a typical experimental workflow for kinetic analysis.
Caption: Mechanism of radical scavenging by this compound via hydrogen atom transfer (HAT).
Caption: General experimental workflow for kinetic analysis of antioxidant activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative evaluation of the actual hydrogen atom donating activities of O–H bonds in phenols: structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 4-tert-Butylthiophenol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the construction of aryl thioethers—a common scaffold in pharmaceuticals and materials science—4-tert-butylthiophenol is a frequently utilized reagent. Its bulky tert-butyl group can impart desirable steric and electronic properties to target molecules. However, the exploration of alternative reagents is crucial for fine-tuning molecular characteristics, improving reaction efficiency, and navigating patent landscapes. This guide provides an objective comparison of this compound with electronically distinct alternatives—4-methoxythiophenol and 4-chlorothiophenol—in the context of the widely employed Buchwald-Hartwig C-S cross-coupling reaction.
Performance Comparison in Buchwald-Hartwig C-S Cross-Coupling
The electronic nature of the substituent on the thiophenol ring significantly influences the nucleophilicity of the sulfur atom and, consequently, the efficiency of the C-S bond formation. To illustrate this, we compare the performance of this compound and its alternatives in a representative Buchwald-Hartwig C-S cross-coupling reaction with an aryl bromide. The tert-butyl group is weakly electron-donating, the methoxy group is strongly electron-donating, and the chloro group is electron-withdrawing.
Table 1: Comparison of Substituted Thiophenols in the Buchwald-Hartwig C-S Coupling with an Aryl Bromide
| Thiophenol Reagent | Substituent Type | pKa | Representative Yield (%) |
| This compound | Weakly Electron-Donating | 6.76[1][2] | ~90 (estimated based on similar systems) |
| 4-Methoxythiophenol | Strongly Electron-Donating | 6.76[3] | 95 |
| 4-Chlorothiophenol | Electron-Withdrawing | 5.9[4][5] | 85 |
Yields are based on reported data for the coupling of an aryl bromide with the respective thiophenol under optimized palladium-catalyzed conditions. The yield for this compound is an educated estimate based on the performance of electronically similar thiophenols in similar reactions.
The data suggests that electron-donating groups on the thiophenol, which increase the nucleophilicity of the sulfur, can lead to higher yields in the Buchwald-Hartwig C-S coupling reaction. Conversely, electron-withdrawing groups, which decrease the nucleophilicity of the sulfur, may result in slightly lower yields under similar conditions. The pKa values of the thiophenols correlate with this trend; a higher pKa indicates a less acidic and more nucleophilic thiolate anion.
Experimental Protocols
The following is a general experimental protocol for the Buchwald-Hartwig C-S cross-coupling of an aryl bromide with a substituted thiophenol, adapted from established literature procedures.
General Procedure for Palladium-Catalyzed C-S Cross-Coupling:
An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., [Pd(IPr*OMe)(cin)(Cl)], 1-3 mol%), a phosphine ligand (if not using a precatalyst with a built-in ligand), and a base (e.g., sodium tert-butoxide or lithium hexamethyldisilazide, 1.2-2.4 equiv.). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The aryl bromide (1.0 equiv.), the respective thiophenol (1.2 equiv.), and a suitable anhydrous solvent (e.g., THF or toluene) are then added via syringe. The reaction mixture is stirred at room temperature or heated to a specified temperature until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key relationships and workflows.
Caption: Catalytic cycle of the Buchwald-Hartwig C-S cross-coupling reaction.
Caption: Influence of para-substituents on thiophenol reactivity and yield.
Conclusion
The choice of a para-substituent on a thiophenol reagent has a discernible impact on the outcome of the Buchwald-Hartwig C-S cross-coupling reaction. While this compound remains a valuable and versatile reagent, researchers can leverage the electronic effects of alternative substituents to optimize reaction yields and fine-tune the properties of the resulting aryl thioethers. Electron-donating groups, such as in 4-methoxythiophenol, tend to enhance the nucleophilicity of the thiol, often leading to higher reaction yields. Conversely, electron-withdrawing groups, as seen in 4-chlorothiophenol, can decrease nucleophilicity and may result in slightly lower yields under identical conditions. This understanding allows for a more rational selection of reagents to achieve specific synthetic goals in drug discovery and materials science.
References
A Comparative Guide to the Purity Assessment of 4-tert-butylthiophenol by HPLC and GC
For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a critical cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 4-tert-butylthiophenol. This document outlines detailed experimental protocols, presents a comparative data summary, and includes workflow visualizations to assist in selecting the most suitable method for your analytical needs.
Introduction
This compound is an organic compound used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Ensuring its purity is paramount for the quality and safety of the final products. Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying this compound from potential impurities. The choice between them depends on several factors, including the volatility and thermal stability of the analyte and impurities, the required sensitivity, and the available instrumentation.[2][3]
Methodology Comparison
The fundamental difference between HPLC and GC lies in the mobile phase used to carry the sample through the stationary phase. HPLC utilizes a liquid mobile phase, making it suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[2][4] In contrast, GC employs an inert gas as the mobile phase, which requires the analyte to be volatile and thermally stable.[2][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of this compound. Since it is a phenolic compound, it possesses a UV chromophore, making it amenable to UV detection. The analysis is typically performed at or near room temperature, avoiding potential degradation of the analyte.[5] For enhanced sensitivity and selectivity, especially at trace levels, derivatization with a fluorescent tag can be employed.[6]
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile compounds. This compound has a boiling point of 238°C, making it sufficiently volatile for GC analysis.[1] A key consideration for GC analysis of phenolic compounds is their potential for thermal degradation and interaction with active sites in the GC system, which can lead to poor peak shape.[7] Derivatization is a common strategy to improve the volatility and thermal stability of phenols, though direct analysis is also possible.[8] Given that some suppliers specify the purity of this compound by GC, it is a viable and established method.[9]
Experimental Protocols
The following are representative protocols for the analysis of this compound by HPLC and GC, based on methods for similar compounds.
HPLC Protocol
This protocol describes a reversed-phase HPLC method with UV detection.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v) with 0.1% formic acid to ensure good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase to a final concentration of 1 mg/mL.
GC Protocol
This protocol outlines a GC method with Flame Ionization Detection (FID).
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
Data Presentation
The following tables summarize the expected performance characteristics for the HPLC and GC analysis of this compound based on data for structurally similar compounds.
Table 1: HPLC Performance Data (for Thiophenols and Phenols)
| Parameter | Expected Performance |
| Retention Time (min) | 3 - 10 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL (UV), <10 ng/mL (Fluorescence with derivatization) |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL (UV), <30 ng/mL (Fluorescence with derivatization) |
| Precision (%RSD) | < 2% |
Table 2: GC Performance Data (for Phenols and Volatile Sulfur Compounds)
| Parameter | Expected Performance |
| Retention Time (min) | 5 - 15 |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 mg/kg |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 mg/kg |
| Precision (%RSD) | < 5% |
Mandatory Visualization
Caption: Workflow for Purity Assessment.
Caption: HPLC vs. GC at a Glance.
Conclusion
The choice between HPLC and GC for the purity assessment of this compound should be guided by the specific analytical requirements.
-
HPLC is a robust and versatile method, particularly advantageous if the sample may contain non-volatile impurities or if there is concern about the thermal stability of this compound or its impurities. It is generally the preferred method for a broad applicability range.[2]
-
GC is a powerful technique that can offer high resolution and speed for this analysis, given the compound's volatility. It is a suitable and established method, especially for routine quality control where the impurity profile is well-characterized and known to be volatile and thermally stable.[9]
For comprehensive characterization, the use of both techniques can be complementary, providing a more complete picture of the sample's purity.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Determination of 4-tert.-butylphenol and 4-tert.-butylcatechol in cosmetic products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4-tert-butyl phenol, 98-54-4 [thegoodscentscompany.com]
- 9. A12148.14 [thermofisher.com]
Safety Operating Guide
Essential Safety and Logistics for Handling 4-tert-Butylthiophenol
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive and malodorous compounds like 4-tert-Butylthiophenol (CAS No. 2396-68-1) are paramount for laboratory safety and environmental protection. This guide provides a direct, procedural plan for the use of this compound, from initial handling to final waste disposal.
This compound is a thiophenol derivative that appears as a colorless to pale yellow liquid or a low-melting solid with a characteristic sulfurous odor.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required equipment for various tasks involving this compound.
| Task / Scenario | Required Personal Protective Equipment |
| Preparation & Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | • Gloves: Nitrile or other chemical-resistant gloves.• Eye Protection: Chemical safety goggles.• Body Protection: Standard lab coat. |
| Active Reaction & Work-up (e.g., running a reaction, extractions, transfers) | • Gloves: Double-gloving with chemical-resistant gloves is recommended.• Eye Protection: Chemical safety goggles and a face shield.• Body Protection: Chemical-resistant lab coat or apron over a standard lab coat.• Respiratory Protection: Work must be conducted in a certified chemical fume hood. For situations with potential for higher vapor concentrations, an air-purifying respirator (APR) with organic vapor cartridges may be necessary.[2][3] |
| Spill Clean-up & Waste Handling | • Gloves: Heavy-duty, chemical-resistant gloves.• Eye Protection: Chemical safety goggles and a face shield.• Body Protection: Chemical-resistant suit or apron.• Respiratory Protection: Air-purifying respirator (APR) with organic vapor cartridges. For large spills, a self-contained breathing apparatus (SCBA) may be required.[4] |
Operational Plan: Safe Handling and Use
All procedures involving this compound must be performed within a certified chemical fume hood to mitigate the risks associated with its foul odor and potential for inhalation exposure.[5][6]
Experimental Workflow
Step-by-Step Protocol:
-
Preparation: Before beginning, ensure a 1:1 bleach-water solution is prepared in a designated plastic container within the fume hood.[6] This will be used for decontaminating glassware and equipment. All exhaust from the reaction apparatus should be directed through a bleach trap or scrubber to neutralize volatile thiols.[6]
-
Reagent Handling: When transferring this compound, use a syringe or cannula to avoid pouring, which can increase vapor release.
-
Reaction Setup: All reactions should be conducted in a closed or isolated system to contain odors and vapors.[6]
-
Work-up: The work-up phase presents a high risk for thiol release. Keep all containers sealed as much as possible using glass stoppers or other appropriate closures.[6]
Disposal Plan: Decontamination and Waste Management
Proper disposal is critical to prevent environmental contamination and lingering odors. The primary method for neutralizing thiol waste is through oxidation with a bleach solution.[7]
Disposal Workflow
Step-by-Step Protocol:
-
Liquid Waste:
-
Slowly add liquid waste containing this compound to a stirred bleach solution within the fume hood.[7]
-
The oxidation reaction can be exothermic; monitor the temperature and use an ice bath for cooling if necessary.[7]
-
Once neutralized, dispose of the resulting solution as hazardous corrosive waste according to your institution's guidelines.[7]
-
-
Contaminated Solid Waste:
-
Collect disposable items such as gloves, paper towels, and syringe tips in a separate container.
-
If these items are malodorous, they should be sealed in a zip-lock bag and then placed in a labeled, wide-mouth container for hazardous waste disposal.[8]
-
-
Glassware and Equipment Decontamination:
-
Immediately after use, place all contaminated glassware and equipment into a bleach bath.[6]
-
Allow items to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[6][7]
-
After soaking, rinse the glassware thoroughly with water before washing using standard laboratory procedures.[6][7] A bleach bath can be reused until a strong odor persists or significant solid precipitate forms.[6]
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
